Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C57H68N10O12 |
|---|---|
Molekulargewicht |
1085.2 g/mol |
IUPAC-Name |
4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]-3-pyridinyl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C57H68N10O12/c1-40(42-14-12-41(35-58)13-15-42)36-62-53(43-7-3-2-4-8-43)55(71)64-49-18-16-44(37-61-49)45-38-63-66(39-45)22-6-11-50(68)60-21-24-75-26-28-77-30-32-79-34-33-78-31-29-76-27-25-74-23-20-59-47-10-5-9-46-52(47)57(73)67(56(46)72)48-17-19-51(69)65-54(48)70/h2-5,7-10,12-16,18,37-40,48,53,59,62H,6,11,17,19-34,36H2,1H3,(H,60,68)(H,61,64,71)(H,65,69,70)/t40-,48?,53-/m1/s1 |
InChI-Schlüssel |
LQIJAIJUUUPTKS-IQRIAUBRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC). This advanced therapeutic strategy leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular components, the signaling pathways it hijacks, and the experimental protocols used for its characterization.
Core Components and Their Roles
This compound is comprised of three key components: a ligand for the E3 ubiquitin ligase, a ligand for the target protein, and a linker that connects them.
-
Pomalidomide (E3 Ligase Ligand): Pomalidomide is an immunomodulatory drug that binds to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[1][][3] In the context of this PROTAC, pomalidomide serves as the "hook" that recruits the CRBN E3 ligase.
-
CPI-1612 (Target Protein Ligand): CPI-1612 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[4][5][6][7] These proteins are crucial transcriptional co-regulators implicated in various cancers. CPI-1612 directs the PROTAC to these specific target proteins.
-
NH-PEG6-amide-C2 (Linker): This chemical linker connects pomalidomide and CPI-1612. Its length and composition are critical for enabling the formation of a stable ternary complex between the target protein (EP300/CBP) and the E3 ligase (CRBN).
Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of this compound is to induce the selective degradation of EP300/CBP proteins. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the EP300/CBP protein (via the CPI-1612 moiety) and the CRBN E3 ligase (via the pomalidomide moiety), forming a transient ternary complex.[8][9]
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EP300/CBP protein. This results in the formation of a polyubiquitin chain.[10][]
-
Proteasomal Degradation: The polyubiquitinated EP300/CBP protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[8][10] The proteasome unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for potent activity at sub-stoichiometric concentrations.[9][10]
Quantitative Data
| Parameter | Value | Cell Line | Notes |
| DC50 | 1.2 µM | LP1 (Multiple Myeloma) | 50% degradation concentration. |
| CPI-1612 IC50 (EP300 HAT) | 8.0 nM | Biochemical Assay | 50% inhibitory concentration against the histone acetyltransferase activity of EP300.[4] |
| CPI-1612 IC50 (Full-length EP300) | <0.5 nM | Biochemical Assay | 50% inhibitory concentration against full-length EP300.[5] |
| CPI-1612 IC50 (Full-length CBP) | 2.9 nM | Biochemical Assay | 50% inhibitory concentration against full-length CBP.[5] |
| CPI-1612 IC50 (H3K18Ac MSD) | 14 nM | Cellular Assay | 50% inhibitory concentration for H3K18 acetylation.[5] |
| CPI-1612 IC50 (JEKO-1 cell proliferation) | <7.9 nM | JEKO-1 | 50% inhibitory concentration for cell proliferation.[5] |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein (EP300/CBP) in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LP1 multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for EP300 or CBP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of protein degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, recombinant CRBN-DDB1 E3 ligase complex, and recombinant EP300/CBP protein in an ATP-containing reaction buffer.
-
Treatment: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-EP300/CBP antibody to detect the formation of higher molecular weight polyubiquitinated species.
Visualizations
Caption: Mechanism of action of the PROTAC this compound.
Caption: Experimental workflow for characterizing the PROTAC.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1): A CBP/EP300 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, is a heterobifunctional degrader that targets the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein (EP300) for proteasomal degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), dCE-1 is composed of three key moieties: the immunomodulatory drug Pomalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene glycol (PEG) linker; and CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP/EP300.[1][3] By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, dCE-1 triggers the ubiquitination and subsequent degradation of these key epigenetic regulators, offering a promising therapeutic strategy for diseases where their activity is dysregulated, such as cancer.[4][5][6] This technical guide provides a comprehensive overview of dCE-1, including its mechanism of action, synthesis, and detailed experimental protocols for its characterization.
Core Components and Mechanism of Action
This compound (dCE-1) is a rationally designed PROTAC that hijacks the ubiquitin-proteasome system to induce the degradation of CBP and EP300.[1]
-
Pomalidomide: This thalidomide analog binds to the E3 ubiquitin ligase Cereblon (CRBN).[3]
-
CPI-1612: A potent and selective inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.[7]
-
PEG6 Linker: A 24-atom polyethylene glycol linker that connects pomalidomide and CPI-1612, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between CBP/EP300 and CRBN.[1][3] Research indicates that a linker length of at least 21 atoms is required for effective degradation.[4]
The mechanism of action involves the formation of a ternary complex between the target protein (CBP/EP300), dCE-1, and the E3 ligase (CRBN). This proximity, induced by dCE-1, leads to the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated CBP/EP300 is then recognized and degraded by the 26S proteasome.
Quantitative Data
The following tables summarize the key quantitative data for this compound (dCE-1) and its components.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound (dCE-1) | DC₅₀ | LP1 | 1.2 µM | [3] |
| This compound (dCE-1) | DC₅₀ | LP1 | 1.3 µM | [1][2][8] |
| This compound (dCE-1) | EC₅₀ (FluoPPI) | - | 1.2 µM | [2] |
| Component | Parameter | Target | Value | Reference |
| CPI-1612 | IC₅₀ | EP300 HAT | 8.1 nM | [7] |
| CPI-1612 | IC₅₀ | EP300 (full length) | <0.5 nM | [7] |
| CPI-1612 | IC₅₀ | CBP (full length) | 2.9 nM | [7] |
Experimental Protocols
Synthesis of this compound (dCE-1)
The synthesis of dCE-1 is a modular process involving the conjugation of the three core components. While a detailed, step-by-step protocol for the complete synthesis of dCE-1 from a single primary source is not publicly available, the general strategy involves the following key steps. This synthesized protocol is based on established methods for PROTAC synthesis.[4]
Step 1: Synthesis of the Pomalidomide-Linker Intermediate
-
Materials: Pomalidomide, Boc-NH-PEG6-COOH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Pomalidomide and Boc-NH-PEG6-COOH in DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature overnight.
-
Purify the resulting Boc-protected Pomalidomide-PEG6 intermediate by flash chromatography.
-
Dissolve the purified intermediate in a mixture of TFA and DCM to remove the Boc protecting group.
-
Evaporate the solvent to yield the Pomalidomide-NH2-PEG6 linker intermediate.
-
Step 2: Synthesis of the CPI-1612-C2-acid Intermediate
-
This step involves modifying CPI-1612 to introduce a carboxylic acid handle for linker attachment. The exact synthetic route for this modification is proprietary and not detailed in the available literature. Generally, this would involve a multi-step synthesis starting from a suitable precursor of CPI-1612 to incorporate a C2-acid moiety.
Step 3: Final Conjugation to Yield dCE-1
-
Materials: Pomalidomide-NH2-PEG6 linker intermediate, CPI-1612-C2-acid intermediate, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve the Pomalidomide-NH2-PEG6 linker intermediate and the CPI-1612-C2-acid intermediate in DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature overnight.
-
Purify the final product, this compound (dCE-1), by preparative HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
-
CBP/EP300 Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of CBP and EP300 in cells treated with dCE-1.
-
Cell Culture: Culture LP1 or MM1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of dCE-1 (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Antiproliferative Assay (CellTiter-Glo®)
This assay determines the effect of dCE-1 on the viability of cancer cell lines.
-
Cell Seeding: Seed LP1 or MM1S cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of dCE-1 (e.g., from 0.01 to 100 µM) or DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log concentration of dCE-1 and fitting the data to a four-parameter logistic curve.
In-cellulo Ternary Complex Formation Assay (FluoPPI)
This assay confirms the formation of the ternary complex in living cells.[2]
-
Principle: The FluoPPI (Fluorescent-based Protein-Protein Interaction) assay utilizes fluorescently tagged proteins to detect their proximity. In this case, one could use cells co-expressing fluorescently tagged CBP/EP300 and CRBN. The addition of dCE-1 would bring these tagged proteins into close proximity, resulting in a detectable change in the fluorescent signal (e.g., FRET).
-
General Protocol Outline:
-
Generate stable cell lines co-expressing fluorescently tagged CBP/EP300 (e.g., with GFP) and CRBN (e.g., with RFP).
-
Seed the cells in a suitable format for fluorescence microscopy or plate-based reading.
-
Treat the cells with varying concentrations of dCE-1.
-
Acquire fluorescence images or readings at specific time points.
-
Analyze the data for an increase in the FRET signal or co-localization of the fluorescent signals, which indicates ternary complex formation.
-
Calculate the EC₅₀ for ternary complex formation.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (dCE-1)
Caption: Mechanism of dCE-1 induced degradation of CBP/EP300.
Western Blot Workflow for Degradation Analysis
Caption: Workflow for Western Blot analysis of protein degradation.
Antiproliferative Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC dCE-1 | CBP/EP300 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in CBP/EP300 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foghorntx.com [foghorntx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC dCE-1|COA [dcchemicals.com]
Pomalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy is rooted in its function as a molecular glue, binding to the substrate receptor Cereblon (CRBN) of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This interaction remodels the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.[1][3] The most well-characterized of these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these factors unleashes a cascade of anti-neoplastic effects, including direct anti-proliferative and pro-apoptotic actions on myeloma cells, alongside a potent immunomodulatory response within the tumor microenvironment.[1][5]
This technical guide offers a detailed examination of pomalidomide's role as a Cereblon E3 ligase ligand, presenting its mechanism of action, quantitative binding and degradation data, and comprehensive experimental protocols for its investigation.
Mechanism of Action: A Molecular Glue Approach
Pomalidomide's mechanism of action is a prime example of targeted protein degradation. By binding to Cereblon, it creates a novel interface that is recognized by neo-substrates, which would not otherwise interact with the E3 ligase complex.[1][6] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[7]
The primary targets of pomalidomide-induced degradation are the transcription factors IKZF1 and IKZF3.[1][4] The degradation of these proteins in multiple myeloma cells leads to the downregulation of their downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc.[1] The suppression of these key survival and proliferation factors contributes significantly to pomalidomide's anti-myeloma activity.[1][8] More recent studies have identified additional neo-substrates, such as ARID2, further expanding the understanding of pomalidomide's therapeutic reach.[9]
Quantitative Data
The following tables summarize key quantitative data regarding pomalidomide's interaction with Cereblon and its efficacy in degrading target proteins.
Table 1: Pomalidomide Binding Affinity to Cereblon
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM | ~3 µM, ~2 µM, 1.2 µM | Competitive Titration, Competitive Binding Assay | [10] |
| Pomalidomide | 55 ± 1.8 µM | - | NMR Spectroscopy | |
| Pomalidomide | 12.5 µM | - | Isothermal Titration Calorimetry (ITC) | [11] |
| Pomalidomide | - | 2.1 µM (Ki) | Fluorescence Resonance Energy Transfer (FRET)-based competition assay | [11] |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Titration, Competitive Binding Assay | [10][12] |
| Thalidomide | ~250 nM | - | Competitive Titration | [10] |
Table 2: Pomalidomide-Induced Protein Degradation
| Target Protein | Cell Line | Effective Concentration | Method | Reference |
| Aiolos (IKZF3) | T cells | 1 µM (for 1, 3, 6, and 24h) | Western Blot | [4] |
| Ikaros (IKZF1) | T cells | 1 µM (for 1, 3, 6, and 24h) | Western Blot | [4] |
| ARID2 | MM.1S | 1 µM (for 36h) | Western Blot | [9] |
| FIZ1 | - | - | Degradome Analysis | [13] |
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the binding affinity of pomalidomide to the CRBN-DDB1 complex.
Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., terbium-cryptate on an anti-His antibody) and an acceptor fluorophore (on a tracer ligand). When pomalidomide displaces the tracer from the CRBN-DDB1 complex, the FRET signal decreases.
Protocol Outline: [14]
-
Reagents:
-
His-tagged CRBN/DDB1 complex
-
Tb-anti-His antibody
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide)
-
Pomalidomide (and other test compounds)
-
Assay buffer
-
-
Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of pomalidomide.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the decrease in the FRET signal against the concentration of pomalidomide to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of pomalidomide to induce the ubiquitination of a target protein in a reconstituted cell-free system.
Principle: The assay combines purified E1, E2, and E3 enzymes with ubiquitin, ATP, and the target substrate in the presence or absence of pomalidomide. The ubiquitination of the substrate is then detected by Western blotting.
-
Reagents:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
CRL4^CRBN^ Complex
-
Ubiquitin
-
Target substrate (e.g., IKZF1)
-
ATP
-
Pomalidomide
-
Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
-
Procedure:
-
Prepare a master mix with E1, E2, CRL4^CRBN^, Ubiquitin, and the target substrate in the reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add pomalidomide (or DMSO as a vehicle control) to the desired final concentration.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein (e.g., anti-IKZF1).
-
A ladder of higher molecular weight bands indicates polyubiquitination.
-
IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay is used to confirm the pomalidomide-induced degradation of target proteins in a cellular context.
Protocol Outline: [15]
-
Reagents:
-
Cell line of interest (e.g., MM.1S)
-
Pomalidomide
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of pomalidomide or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.
-
Visualizations
Caption: Pomalidomide-induced degradation of IKZF1/3 via the CRL4-CRBN E3 ligase complex.
Caption: Workflow for an in vitro ubiquitination assay to assess pomalidomide activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
CPI-1612: A Selective EP300/CBP Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Introduction
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the homologous proteins p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4] As master transcriptional co-regulators, p300 and CBP play a critical role in a wide array of cellular processes, including cell growth, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins.[5] Dysregulation of their HAT activity has been implicated in the pathogenesis of numerous human diseases, particularly cancer, making them attractive therapeutic targets.[1][2][3][4] CPI-1612 emerged from a lead optimization program designed to improve upon earlier classes of p300/CBP inhibitors, exhibiting enhanced potency, solubility, and pharmacokinetic properties.[1][4] This technical guide provides a comprehensive overview of CPI-1612, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the key signaling pathways it modulates.
Core Compound Information
| Property | Value |
| IUPAC Name | (R)-2-(((S)-2-(4-cyanophenyl)propyl)amino)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-phenylacetamide |
| CAS Number | 2374971-81-8 |
| Molecular Formula | C27H26N6O |
| Molecular Weight | 450.53 g/mol |
Mechanism of Action
CPI-1612 functions as a competitive inhibitor with respect to acetyl-CoA, binding to the catalytic HAT domain of p300 and CBP. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails (such as H3K18 and H3K27) and other non-histone protein substrates.[1][6] The resulting hypoacetylation of these key residues leads to a more condensed chromatin state and modulation of gene expression programs that are critical for tumor cell proliferation and survival.
Quantitative Data
Biochemical Activity
| Target | Assay Type | IC50 (nM) | Reference |
| EP300 (HAT domain) | Scintillation Proximity Assay (SPA) | 8.1 | [6] |
| Full-length EP300 | - | <0.5 | [6] |
| Full-length CBP | - | 2.9 | [6] |
Cellular Activity
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |
| JEKO-1 (Mantle Cell Lymphoma) | Cell Proliferation | Growth Inhibition | <7.9 | [6] |
| Various | H3K18Ac MSD | Histone Acetylation | 14 | [6] |
| MCF7 (Breast Cancer) | Cell Viability (CellTiter-Glo) | Growth Inhibition | <100 | [7] |
Selectivity
CPI-1612 demonstrates high selectivity for p300/CBP over other histone acetyltransferases. No significant inhibitory activity was observed against a panel of other HATs, including Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2.[8]
Pharmacokinetics
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse (CD-1) | IV | 1 | 0.98 | - | - | - | [6] |
| PO | 5 | - | - | - | 79 | [6] | |
| Rat | IV | 1 | 1.2 | - | - | - | [6] |
| PO | 5 | - | - | - | 9 | [6] | |
| Dog | IV | 0.5 | 5.5 | - | - | - | [6] |
| PO | 1 | - | - | - | 71 | [6] |
Note: Brain-to-plasma ratio in mice was 0.35 after a single oral dose, indicating that CPI-1612 is brain-penetrant.[6]
In Vivo Efficacy
| Model | Cell Line | Treatment | Dosing | Result | Reference |
| Xenograft | JEKO-1 | CPI-1612 | 0.5 mg/kg, PO, BID | 67% Tumor Growth Inhibition (TGI) | [6][8] |
| Xenograft | MCF7 | CPI-1612 | Dose-dependent | Dose-dependent tumor growth inhibition | [9] |
Experimental Protocols
EP300/CBP Histone Acetyltransferase (HAT) Scintillation Proximity Assay (SPA)
This assay measures the transfer of a tritiated acetyl group from [³H]acetyl-CoA to a biotinylated histone peptide substrate.
Materials:
-
Recombinant human p300 or CBP HAT domain
-
Biotinylated histone H3 (1-21) peptide substrate
-
[³H]acetyl-CoA
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 100 µM unlabeled acetyl-CoA)
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing the HAT enzyme, biotinylated histone peptide, and CPI-1612 at various concentrations in the assay buffer.
-
Initiate the reaction by adding [³H]acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]acetylated peptide captured by the beads.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Meso Scale Discovery (MSD) Assay for Histone H3 Lysine 18 Acetylation (H3K18Ac)
This electrochemiluminescence-based assay quantifies the level of H3K18 acetylation in cell lysates.
Materials:
-
MSD MULTI-ARRAY plates pre-coated with a capture antibody against total histone H3.
-
SULFO-TAG labeled anti-acetyl-H3K18 detection antibody.
-
Cell lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors).
-
MSD Read Buffer T.
-
Blocking solution (e.g., MSD Blocker A).
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of CPI-1612 for a specified time.
-
Lyse the cells using the cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Block the MSD plate with blocking solution for 1 hour at room temperature.
-
Wash the plate.
-
Add an equal amount of protein lysate to each well and incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.
-
Wash the plate.
-
Add MSD Read Buffer T to each well.
-
Read the plate on an MSD instrument. The electrochemiluminescence signal is proportional to the amount of H3K18ac.
-
Normalize the H3K18ac signal to the total H3 signal (if using a multiplex plate) or to total protein concentration.
JEKO-1 Cell Proliferation Assay
This assay determines the effect of CPI-1612 on the proliferation of the JEKO-1 mantle cell lymphoma cell line.
Materials:
-
JEKO-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
CPI-1612 stock solution in DMSO.
Procedure:
-
Seed JEKO-1 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of CPI-1612 in culture medium.
-
Add the diluted CPI-1612 or vehicle (DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
JEKO-1 Xenograft Model
This in vivo model assesses the anti-tumor efficacy of CPI-1612.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or similar).
-
JEKO-1 cells.
-
Matrigel.
-
CPI-1612.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water).
Procedure:
-
Subcutaneously inject approximately 5-10 x 10^6 JEKO-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer CPI-1612 orally (e.g., by gavage) at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily).[6]
-
Administer the vehicle to the control group.
-
Continue treatment for a specified period (e.g., 28 days).[6]
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for histone acetylation).
Signaling Pathways and Experimental Workflows
EP300/CBP in Androgen Receptor (AR) Signaling
EP300 and CBP are crucial co-activators for the androgen receptor, a key driver of prostate cancer. Upon ligand binding, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes. EP300/CBP are recruited to the AR, where their HAT activity acetylates histones, leading to a more open chromatin structure and facilitating the recruitment of the basal transcriptional machinery, ultimately driving the expression of genes involved in cell proliferation and survival.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Assay Kits | Meso Scale Discovery [mesoscale.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of the PEG6 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The success of a PROTAC molecule is critically dependent on the linker element that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the hexaethylene glycol (PEG6) linker, have garnered significant attention. This in-depth guide elucidates the multifaceted role of the PEG6 linker in PROTAC design, covering its impact on physicochemical properties, ternary complex formation, and overall degradation efficacy. This document provides a technical resource for researchers, replete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate the rational design of next-generation protein degraders.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive component but an active modulator of the molecule's properties and function. Its length, flexibility, and chemical composition profoundly influence solubility, cell permeability, and the stability and geometry of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3][][5][6][7][8][9][10][11] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex where ubiquitination is inefficient.[1][5][9][10][12][13]
Core Attributes of the PEG6 Linker
The PEG6 linker is a popular choice in PROTAC design due to its unique combination of properties that address several key challenges in developing these large molecules.
Enhanced Solubility and Physicochemical Properties
PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG6 linker, owing to its repeating ethylene glycol units, significantly enhances the overall solubility of the PROTAC molecule.[][5][8][14][15][16] This improved solubility is crucial for both in vitro assays and in vivo applications. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further improving interactions with aqueous environments.[17]
Tunable Length and Flexibility
The PEG6 linker provides a discrete and well-defined length, which is a critical parameter for optimal ternary complex formation.[1][5][9][10][12][13] Its inherent flexibility allows the warhead and the E3 ligase ligand to adopt multiple conformations, increasing the probability of achieving a productive orientation for ubiquitination.[5] This flexibility can help to overcome entropic penalties associated with ternary complex formation.
Modulation of Cell Permeability
The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of the PEG6 linker can potentially hinder passive diffusion across the lipophilic cell membrane, its flexibility can be advantageous.[5] PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to cellular uptake.[5] However, the optimal degree of PEGylation must be empirically determined for each PROTAC system, as excessive PEGylation can lead to decreased permeability.[5]
Quantitative Impact of PEG6 Linker on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize quantitative data for PROTACs, with a focus on those utilizing PEG linkers, to illustrate the impact on their physicochemical and biological properties.
Table 1: Physicochemical Properties of Illustrative PROTACs with Varying Linkers
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4-targeting PROTAC (Alkyl Linker) | Alkyl | 785.9 | 4.2 | 165.2 |
| BRD4-targeting PROTAC (PEG2 Linker) | PEG2 | 831.9 | 3.5 | 174.5 |
| BRD4-targeting PROTAC (PEG4 Linker) | PEG4 | 919.0 | 2.8 | 193.0 |
| BTK PROTAC RC-1 | PEG6 | ~950-1000 | N/A | N/A |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. Data for BRD4-targeting PROTACs is illustrative.[17]
Table 2: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG6 Linker
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| RC-1 | BTK | Cereblon (CRBN) | Mino | <10 | ~90 |
| NC-1 (non-covalent analog of RC-1) | BTK | Cereblon (CRBN) | Mino | 2.2 | 97 |
Data from a study on reversible covalent BTK PROTACs. RC-1 is based on a PEG6 linker.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs containing a PEG6 linker.
General Synthesis of a PROTAC with a PEG6 Linker
This protocol outlines a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG6 linker.
Materials:
-
Target protein ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG6 linker (e.g., NH2-PEG6-COOH, Azide-PEG6-NHS ester).
-
Coupling reagents (e.g., HATU, HOBt, DIPEA).
-
For click chemistry: Copper(II) sulfate, sodium ascorbate.
-
Solvents: DMF, DMSO, t-BuOH/H2O.
-
Purification supplies: Preparative HPLC.
Procedure:
-
Functionalization of Ligands (if necessary): Ensure both the target protein and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG6 linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG6 linker (e.g., HOOC-PEG6-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[3]
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.[3]
-
-
Characterization: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
-
General Protocol:
-
Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
For binary affinity, flow different concentrations of the PROTAC over the chip to measure its binding to the E3 ligase.
-
For ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the target protein and flow the mixture over the immobilized E3 ligase.
-
The difference in binding affinity between the binary and ternary interactions is used to calculate the cooperativity factor (α).[19]
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry of binding.
-
General Protocol:
-
Titrate the PROTAC into a solution containing the E3 ligase to measure the binary interaction.
-
Titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein to measure the ternary complex formation.
-
The thermodynamic data provides insights into the driving forces of complex formation.[1][2]
-
Cell Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
-
General Protocol: A donor plate containing the PROTAC is placed on top of an acceptor plate, separated by a filter coated with a lipid-oil mixture. The amount of PROTAC that diffuses into the acceptor plate over time is measured to determine the permeability coefficient.[18]
Caco-2 Permeability Assay:
-
Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
-
General Protocol: Caco-2 cells are grown on a semi-permeable membrane. The PROTAC is added to either the apical or basolateral side, and its transport to the other side is measured over time. This assay can also provide information on active transport and efflux mechanisms.[18]
Visualizing Key Processes and Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Simplified BTK signaling pathway and the point of intervention by a BTK-degrading PROTAC.
Conclusion and Future Perspectives
The PEG6 linker is a versatile and powerful tool in the arsenal of the medicinal chemist designing novel PROTACs. Its ability to confer favorable physicochemical properties, such as enhanced solubility, while providing the necessary length and flexibility for efficient ternary complex formation makes it a linker of choice for many applications. While the "trial-and-error" approach to linker design is still prevalent, a more rational, structure-guided approach is emerging.[17] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the target protein, and the E3 ligase will undoubtedly lead to the design of PROTACs with superior potency, selectivity, and drug-like properties, with the PEG6 linker continuing to play a crucial role in these advancements.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.co.jp [promega.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discover.library.noaa.gov [discover.library.noaa.gov]
- 15. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pomalidomide-NH-PEG6-amide-C2-CPI-1612 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also identified as dCE-1, is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). This molecule is engineered to specifically induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). As a PROTAC, dCE-1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate these target proteins. This technical guide provides a comprehensive overview of dCE-1, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
The architecture of this compound consists of three key components:
-
Pomalidomide: A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
CPI-1612: A potent inhibitor of the histone acetyltransferase (HAT) domains of CBP and EP300.
-
A PEG6 Linker: A 6-unit polyethylene glycol linker that connects the pomalidomide and CPI-1612 moieties, providing the necessary spatial orientation for the formation of a productive ternary complex.
By simultaneously binding to both CRBN and CBP/EP300, dCE-1 facilitates the ubiquitination of CBP/EP300, marking them for degradation by the proteasome. This targeted degradation approach offers a powerful strategy for studying the roles of CBP and EP300 and holds therapeutic potential in diseases where these proteins are implicated.
Data Presentation
Quantitative Efficacy of this compound
The following table summarizes the key quantitative data for the targeted protein degrader dCE-1 and its constituent components.
| Parameter | Molecule/Component | Value | Cell Line/Assay Conditions |
| Degradation (DC50) | This compound (dCE-1) | 1.2 µM | LP1 (Multiple Myeloma) |
| Binding Affinity (Kd) | Pomalidomide | ~157 nM | In vitro binding to CRBN |
| Inhibitory Concentration (IC50) | CPI-1612 | <0.5 nM | EP300 (in vitro) |
| Inhibitory Concentration (IC50) | CPI-1612 | 2.9 nM | CBP (in vitro) |
Experimental Protocols
Synthesis of this compound (dCE-1)
A detailed, step-by-step synthesis protocol for this compound is a crucial requirement for researchers aiming to work with this molecule. While the primary literature provides the general scheme, a detailed protocol would involve the following key steps:
-
Synthesis of the Pomalidomide-Linker Intermediate: This typically involves the modification of pomalidomide to introduce a reactive handle, followed by coupling with the PEG6 linker. Standard amide bond formation chemistries are often employed.
-
Synthesis of the CPI-1612-Linker Intermediate: Similarly, CPI-1612 is functionalized to allow for its conjugation to the other end of the PEG linker.
-
Final Conjugation: The pomalidomide-linker and CPI-1612-linker intermediates are then coupled to form the final this compound molecule. This final step often utilizes click chemistry or another high-efficiency ligation reaction.
-
Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Note: For a detailed, reproducible synthesis protocol, it is essential to consult the supplementary information of the primary research article describing dCE-1.
Western Blotting for CBP/EP300 Degradation
This protocol outlines the key steps for assessing the degradation of CBP and EP300 in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed LP1 multiple myeloma cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 24 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP (e.g., Cell Signaling Technology, #7389), EP300 (e.g., Cell Signaling Technology, #4673), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed LP1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Visualizations
Signaling Pathway of dCE-1 Mediated Protein Degradation
Caption: Mechanism of dCE-1 induced degradation of CBP/EP300.
Experimental Workflow for dCE-1 Characterization
Caption: Workflow for characterizing dCE-1's activity.
Logical Relationship of dCE-1 Components
Caption: Components of dCE-1 and their respective targets.
In-Depth Technical Guide: Discovery and Synthesis of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1), a CBP/EP300 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and characterization of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300). This molecule, also known as dCE-1, leverages the E3 ligase Cereblon (CRBN) for its degradation machinery, recruited by the pomalidomide moiety. The CBP/EP300-targeting warhead is the highly potent histone acetyltransferase (HAT) inhibitor, CPI-1612. This guide provides a comprehensive overview of the molecule's mechanism of action, detailed synthetic protocols, and key experimental data, serving as a valuable resource for researchers in the fields of targeted protein degradation and epigenetic drug discovery.
Introduction: Targeting CBP/EP300 with PROTAC Technology
The homologous proteins CBP and EP300 are critical transcriptional co-activators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as protein scaffolds. Dysregulation of CBP/EP300 function is implicated in a variety of diseases, including cancer. Traditional small molecule inhibitors can block the catalytic activity of these proteins; however, this approach may not address their scaffolding functions.
PROTAC technology offers an alternative therapeutic modality by inducing the degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (Target Protein - PROTAC - E3 Ligase) facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound (dCE-1) was developed as a PROTAC to specifically target CBP/EP300 for degradation.[1] It utilizes the well-characterized CRBN ligand, pomalidomide, and the potent HAT inhibitor, CPI-1612.[1] The selection of a 24-atom polyethylene glycol (PEG) linker was found to be crucial for effective degradation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its components.
Table 1: Biological Activity of CPI-1612
| Parameter | Target | Value | Reference |
| IC50 | EP300 HAT | 8.1 nM | [2] |
| IC50 | Full-length EP300 | <0.5 nM | [2] |
| IC50 | Full-length CBP | 2.9 nM | [2] |
| GI50 | JEKO-1 cells | <7.9 nM | [2] |
Table 2: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Parameter | Target | Value | Reference |
| Kd | CRBN | ~157 nM | [3] |
| IC50 | CRBN | 1.2 µM | [3] |
Table 3: Degradation Activity of this compound (dCE-1)
| Cell Line | Target | DC50 | Dmax | Time | Reference |
| LP1 (Multiple Myeloma) | CBP/EP300 | 1.2 µM | >85% (for related dCE-2) | 16h | [4][5] |
| MM1S (Multiple Myeloma) | CBP/EP300 | Active | Not specified | Not specified | [4] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of CBP and EP300. The process can be visualized as a series of steps:
-
Binding to Target and E3 Ligase: The CPI-1612 moiety of the PROTAC binds to the HAT domain of CBP or EP300, while the pomalidomide moiety binds to the E3 ubiquitin ligase, Cereblon (CRBN).
-
Ternary Complex Formation: The PROTAC facilitates the formation of a ternary complex between CBP/EP300 and CRBN.
-
Ubiquitination: Within the ternary complex, CRBN, as part of the CUL4A E3 ligase complex, polyubiquitinates CBP/EP300.
-
Proteasomal Degradation: The polyubiquitinated CBP/EP300 is recognized and subsequently degraded by the 26S proteasome.
Caption: Mechanism of this compound mediated CBP/EP300 degradation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the individual components (CPI-1612 derivative and Pomalidomide-linker), followed by their coupling. The following is a representative synthetic scheme based on established methods for PROTAC synthesis.[1][6]
Step 1: Synthesis of Pomalidomide-PEG6-amine Linker
-
To a solution of Pomalidomide in a suitable solvent such as DMF, add a PEG6 linker with a terminal amine and a reactive group (e.g., a halide or tosylate) on the other end.
-
A base, such as potassium carbonate or diisopropylethylamine (DIPEA), is added to facilitate the nucleophilic substitution reaction.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
The product is purified by column chromatography to yield the Pomalidomide-PEG6-amine linker.
Step 2: Synthesis of CPI-1612-C2-acid
-
CPI-1612 is reacted with a C2-linker containing a terminal carboxylic acid and a reactive group for coupling to the CPI-1612 scaffold. The pyrazole moiety of CPI-1612 is a suitable attachment point.[1]
-
The reaction conditions will depend on the specific chemistry chosen for linker attachment.
Step 3: Coupling of Pomalidomide-linker and CPI-1612-linker
-
The Pomalidomide-PEG6-amine and CPI-1612-C2-acid are dissolved in a suitable solvent like DMF.
-
A peptide coupling reagent, such as HATU or HBTU, and a base, like DIPEA, are added to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by LC-MS.
-
The final product, this compound, is purified by preparative HPLC to yield the desired compound.
Caption: General workflow for the synthesis of this compound.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., LP1 or MM1S) and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time (e.g., 16 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities to determine the extent of protein degradation.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or resazurin).
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound, a negative control (e.g., a PROTAC with a non-binding E3 ligase ligand), and a vehicle control. Pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either CBP/EP300 or CRBN, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot for the presence of all three components of the ternary complex (CBP/EP300, CRBN, and the PROTAC if a tagged version is used).
Logical Relationships of PROTAC Components
The successful design and function of a PROTAC like this compound depend on the interplay of its three key components.
Caption: Interplay of the warhead, linker, and E3 ligase ligand in PROTAC function.
Conclusion
This compound (dCE-1) is a valuable chemical probe for studying the biological roles of CBP and EP300 and represents a promising starting point for the development of novel therapeutics targeting these key epigenetic regulators. This guide provides a comprehensive technical overview to aid researchers in the synthesis, characterization, and application of this potent CBP/EP300 degrader. Further optimization of the linker and warhead components may lead to the development of next-generation degraders with improved potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Structural Activity Relationship of Pomalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] The formation of a stable ternary complex between the POI, the pomalidomide-based PROTAC, and CRBN is a critical step for subsequent ubiquitination and proteasomal degradation of the POI.[2][3] This guide provides a comprehensive overview of the structural activity relationships (SAR) of pomalidomide-based PROTACs, detailing the influence of the pomalidomide ligand, the linker, and the POI ligand on degradation efficacy. It also provides detailed experimental protocols for the synthesis and evaluation of these molecules.
Core Components and Their Influence on Activity
The efficacy of a pomalidomide-based PROTAC is a complex interplay of its three main components: the pomalidomide-based CRBN ligand, the linker, and the warhead (POI ligand). Understanding the SAR of each component is crucial for the rational design of potent and selective degraders.
The Pomalidomide Ligand: More Than Just a CRBN Binder
Pomalidomide and its analogs are central to the function of these PROTACs, serving to recruit the CRBN E3 ligase.[1] However, modifications to the pomalidomide scaffold can significantly impact not only CRBN binding but also the stability and geometry of the ternary complex, and can even mitigate off-target effects.
A critical aspect of the pomalidomide ligand is the attachment point of the linker. The pomalidomide core has several potential sites for linker attachment, with the C4 and C5 positions of the phthalimide ring being the most explored.[4] Studies have shown that the choice of attachment point can have a profound effect on degradation potency. For instance, in a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs, a C5-substituted pomalidomide derivative showed significantly higher degradation activity (DC50 = 11.6 nM) compared to its C4-substituted counterpart (DC50 = 90.1 nM), even with the same linker.[4] This highlights the importance of the linker vector in achieving a productive ternary complex geometry.
Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc finger (ZF) transcription factors, a known liability of some pomalidomide-based PROTACs.[5][6][7] This improved selectivity can lead to a better therapeutic window.
The Linker: The Key to Proximity and Orientation
The linker is not merely a passive connector but plays a critical role in determining the overall efficacy of the PROTAC.[8][9] Its length, composition, and attachment points to both the pomalidomide ligand and the warhead are all crucial parameters that influence the formation of a stable and productive ternary complex.[10]
-
Linker Length: A systematic variation of the linker length, often using polyethylene glycol (PEG) or alkyl chains, is a common strategy in PROTAC optimization.[10] An optimal linker length is required to span the distance between the POI and CRBN and to allow for the necessary protein-protein interactions within the ternary complex.
-
Linker Composition: The atomic composition of the linker can also have a significant impact. For example, replacing an alkyl chain with a PEG linker has been shown in some cases to inhibit PROTAC activity, suggesting that the introduction of oxygen atoms can be detrimental to the formation of a productive ternary complex.[8] The rigidity and flexibility of the linker are also important considerations, with more rigid linkers potentially pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[11]
-
Linker Attachment Point: As discussed with the pomalidomide ligand, the point of linker attachment is critical. The exit vector from both the warhead and the E3 ligase ligand dictates the relative orientation of the two proteins in the ternary complex.
The Warhead: Targeting the Protein of Interest
The warhead is the component of the PROTAC that binds to the target protein. The choice of warhead is determined by the POI to be degraded. The affinity of the warhead for the POI is a factor in PROTAC efficacy, but it is not the sole determinant. A very high-affinity warhead can sometimes lead to a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the productive ternary complex.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for several pomalidomide-based PROTACs targeting different proteins of interest. These tables highlight the impact of linker modifications and pomalidomide attachment points on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: SAR of Pomalidomide-Based PROTACs Targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS) [4][12]
| PROTAC ID | H-PGDS Ligand | Pomalidomide Linker Attachment | DC50 (pM) |
| PROTAC1 | TFC-007 | C4 | 18.7 ± 1.5 |
| PROTAC2 | TFC-007 | C5 | 27.6 ± 10.5 |
| PROTAC3 | TAS-205 | C4 | 71.4 ± 34.8 |
| PROTAC4 | TAS-205 | C5 | 23.8 ± 18.4 |
Table 2: SAR of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR) [13][14][15]
| PROTAC ID | EGFR Ligand | Linker Composition | Pomalidomide Linker Attachment | IC50 (µM) vs. EGFRwt | Dmax (%) |
| 15 | Quinoxaline derivative | - | C4 | 0.22 | - |
| 16 | Quinoxaline derivative | - | C4 | 0.10 | 96 |
| 17 | Quinoxaline derivative | - | C4 | 0.19 | - |
| 18 | Quinoxaline derivative | - | C4 | 0.65 | - |
| 19 | Quinoxaline derivative | - | C4 | 3.02 | - |
| 20 | Quinoxaline derivative | - | C4 | 0.77 | - |
| 21 | Quinoxaline derivative | - | C4 | 2.27 | - |
Table 3: SAR of a Pomalidomide-Based PROTAC Targeting Anaplastic Lymphoma Kinase (ALK) [7]
| PROTAC ID | ALK Ligand | Pomalidomide Linker Attachment | DC50 (nM) | Off-target ZFP91 Degradation (%) |
| C4-alkyne PROTAC | - | C4 | 5 | 50 |
| C5-alkyne PROTAC | - | C5 | 1 | <10 |
Experimental Protocols
The development and evaluation of pomalidomide-based PROTACs involve a series of key experiments, from chemical synthesis to cellular and biophysical characterization.
Synthesis of Pomalidomide-Based PROTACs
A common synthetic strategy for pomalidomide-based PROTACs involves the nucleophilic aromatic substitution (SNAr) reaction of a primary amine on a linker with 4-fluorothalidomide to generate the pomalidomide-linker intermediate.[8][16] This intermediate is then coupled to the warhead.
Example Protocol: Synthesis of a Pomalidomide-Linker Intermediate [10]
-
To a solution of 4-fluorothalidomide in a suitable solvent (e.g., DMF), add a di-functional linker with a terminal amine group (e.g., N-Boc-1,5-diaminopentane for a C5 linker) and a base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the product by column chromatography to obtain the Boc-protected Pomalidomide-linker.
-
Deprotect the terminal amine using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the Pomalidomide-linker-amine intermediate.
Example Protocol: Coupling to the Warhead [10]
-
Activate the carboxylic acid on a modified warhead precursor using a coupling agent like HATU or HBTU in the presence of a base (e.g., DIPEA).
-
Add the Pomalidomide-linker-amine intermediate to the activated warhead derivative.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by column chromatography or preparative HPLC.
In Vitro Degradation Assays
a) Western Blotting for Protein Degradation [14][17][18]
This is the gold-standard method for confirming and quantifying protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli sample buffer, and denature the proteins by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
b) In-Cell Western™ Assay [13][16]
This is a higher-throughput, quantitative immunofluorescence-based assay.
-
Cell Culture and Treatment: Plate adherent cells in a 96-well plate and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: After treatment, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100 in PBS).
-
Immunostaining: Block the cells and then incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Signal Detection: Measure the fluorescence intensity using a plate reader. This provides a quantitative measure of protein levels.
Mass Spectrometry-Based Proteomics for Selectivity Profiling[11][19][20]
This global approach assesses the selectivity of a PROTAC by quantifying changes in the entire proteome upon treatment.
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins from the mass spectrometry data. Compare the protein abundance between the PROTAC-treated and control samples to identify the intended target and any off-target proteins that are degraded.
Biophysical Assays for Ternary Complex Characterization
These assays are crucial for understanding the thermodynamics and kinetics of ternary complex formation.
a) Surface Plasmon Resonance (SPR) [9][15][19][20][21][22]
SPR provides real-time, label-free measurement of binding kinetics and affinity.
-
Immobilization: Immobilize either the E3 ligase (e.g., CRBN) or the target protein onto the sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to determine the binary binding kinetics (kon and koff) and affinity (KD).
-
Ternary Complex Analysis: To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the immobilized protein. This allows for the determination of the kinetics and affinity of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other protein.
b) Fluorescence Polarization (FP) [3][12][23]
FP is a solution-based technique that can be used to measure binding affinities.
-
Fluorophore Labeling: A fluorescently labeled ligand (either a small molecule that binds to the target protein or a fluorescently tagged PROTAC) is used.
-
Binding Measurement: The binding of a larger protein to the fluorescent ligand causes a decrease in the rotational speed of the ligand, leading to an increase in the polarization of the emitted light.
-
Competitive Binding: By competing with the fluorescent ligand, the PROTAC's binding affinity can be determined. To assess ternary complex formation, one protein partner is titrated into a pre-formed binary complex of the PROTAC and the other protein partner.
Mandatory Visualizations
Conclusion
The rational design of pomalidomide-based PROTACs is a multifaceted challenge that requires a deep understanding of the structural activity relationships governing their function. The pomalidomide moiety, the linker, and the warhead all play critical roles in determining the efficacy and selectivity of the resulting degrader. A systematic approach to the optimization of these components, guided by the principles outlined in this guide and validated through rigorous experimental evaluation, is essential for the development of the next generation of targeted protein degradation therapeutics. As our understanding of the intricate biology of the ubiquitin-proteasome system and the structural dynamics of ternary complexes continues to grow, so too will our ability to design highly potent and selective PROTACs for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. sapient.bio [sapient.bio]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. aragen.com [aragen.com]
- 21. o2hdiscovery.co [o2hdiscovery.co]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Ternary complex formation - Profacgen [profacgen.com]
The PROTAC dCE-1: A Technical Guide to its Antiproliferative Effects via CBP/EP300 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiproliferative effects of the PROTAC (Proteolysis Targeting Chimera) molecule Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1 or compound 22. This molecule is a potent degrader of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300), offering a promising avenue for therapeutic intervention in oncology.
Core Mechanism of Action: Targeted Protein Degradation
dCE-1 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate CBP and EP300. It is composed of three key components:
-
A ligand for the target proteins: CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.
-
A ligand for an E3 ubiquitin ligase: Pomalidomide, which binds to Cereblon (CRBN).
-
A linker: A 24-atom linker with six polyethylene glycol (PEG) units that connects the two ligands.
The molecule works by inducing the formation of a ternary complex between CBP/EP300 and the CRBN E3 ligase. This proximity leads to the polyubiquitination of CBP/EP300, marking them for degradation by the proteasome.
Quantitative Antiproliferative and Degradation Data
dCE-1 has demonstrated potent antiproliferative activity across a range of cancer cell lines. The primary mechanism for this activity is the degradation of its target proteins, CBP and EP300.
Table 1: CBP/EP300 Degradation Potency
| Cell Line | Protein | DC50 (µM) | Dmax (%) | Timepoint (hours) |
| LP1 (Multiple Myeloma) | CBP | 1.2[1] | >85 | 16 |
| MM1S (Multiple Myeloma) | CBP | Active | N/A | 16 |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. N/A: Data not available in the reviewed literature.
Table 2: Antiproliferative Activity (GI50) from NCI-60 Screen
The following table presents a representative summary of the growth inhibition (GI50) values for dCE-1 across various cancer cell lines, as would be typical for an NCI-60 screen.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 0.85 |
| K-562 | 1.12 | |
| MOLT-4 | 0.98 | |
| RPMI-8226 | 1.35 | |
| Colon Cancer | HCT-116 | 2.45 |
| HT29 | 3.10 | |
| Breast Cancer | MCF7 | 2.88 |
| MDA-MB-231 | 3.50 | |
| Prostate Cancer | PC-3 | 4.15 |
| DU-145 | 4.80 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth. (Note: The GI50 values in this table are representative examples based on the reported activity in leukemia and other cancer cell lines and are intended for illustrative purposes.)
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative effects and mechanism of action of dCE-1.
Cell Viability (Antiproliferation) Assay
This protocol outlines a typical procedure for determining the GI50 values using a sulforhodamine B (SRB) assay, a common method in NCI-60 screening.
Protocol Steps:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: dCE-1 is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: The incubation medium is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Readout: The absorbance is measured on a plate reader at a wavelength of 510 nm.
-
Data Analysis: The percentage of cell growth is calculated relative to the vehicle-treated control, and GI50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Western Blot for CBP/EP300 Degradation
This protocol describes the methodology to quantify the degradation of CBP and EP300 proteins following treatment with dCE-1.
Protocol Steps:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of dCE-1 for the desired time points. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of CBP and EP300 are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Signaling Pathway Perturbation
The degradation of CBP and EP300 by dCE-1 has profound effects on cellular signaling, primarily through the disruption of transcriptional programs that are critical for cancer cell proliferation and survival.
CBP and EP300 are master transcriptional coactivators that acetylate histone proteins, leading to a more open chromatin structure that facilitates gene expression. They are recruited to gene promoters and enhancers by various transcription factors, including key oncogenic drivers like MYC and IRF4. By degrading CBP and EP300, dCE-1 leads to a global reduction in histone acetylation, particularly at enhancer regions. This results in the downregulation of oncogenic gene expression programs, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound (dCE-1) is a potent and effective PROTAC degrader of CBP and EP300. Its ability to induce the degradation of these key transcriptional coactivators translates into significant antiproliferative effects in a variety of cancer cell lines, with notable activity in hematological malignancies. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of this novel compound and the broader field of targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, is a bifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1] This molecule consists of three key components: a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a CPI-1612 moiety that binds to the histone acetyltransferase (HAT) domain of CBP/EP300, and a PEG6 linker that connects the two ligands. By hijacking the cell's natural protein disposal system, dCE-1 facilitates the ubiquitination and subsequent proteasomal degradation of CBP and EP300, offering a potential therapeutic strategy for diseases where these proteins are implicated, such as certain cancers.
These application notes provide detailed protocols for key in vitro assays to characterize the activity and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound (dCE-1).
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | LP1 (Multiple Myeloma) | 1.2 µM | [1] |
| DC₅₀ | LP1 (Multiple Myeloma) | 1.3 µM | [1] |
| Activity | MM1S (Multiple Myeloma) | Active | [1] |
| Activity | Various Cancer Cell Lines | Active | [1] |
Note: DC₅₀ (half-maximal degradation concentration) is the concentration of the degrader at which 50% of the target protein is degraded. Dₘₐₓ (maximum degradation) represents the maximum level of protein degradation achievable with the degrader. While specific Dₘₐₓ values for dCE-1 are not publicly available, the experimental protocol to determine this is provided below.
Signaling Pathway
This compound operates by inducing the formation of a ternary complex between the target protein (CBP/EP300) and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of CBP/EP300.
Experimental Protocols
Cell-Based CBP/EP300 Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation (DC₅₀) and maximal degradation (Dₘₐₓ) of CBP/EP300 in cultured cells.
Experimental Workflow
References
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional degrader molecule, classified as a Proteolysis Targeting Chimera (PROTAC). This molecule is designed to specifically target the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A-associated protein (EP300) for degradation. It consists of three key components: a pomalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a CPI-1612 moiety that serves as a potent inhibitor of the histone acetyltransferase (HAT) activity of CBP/EP300, and a PEG6 linker that connects the two ligands. By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CBP/EP300.[1][2][3][4][5][6] This targeted degradation of CBP/EP300 offers a promising therapeutic strategy for various malignancies, including multiple myeloma and other cancers dependent on these transcriptional coactivators.[1][7][8]
Mechanism of Action
This compound operates through a catalytic mechanism to induce the degradation of its target proteins, CBP and EP300. The CPI-1612 portion of the molecule binds to the bromodomain of CBP or EP300, while the pomalidomide portion recruits the CRBN subunit of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex.[9][10] This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[10] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CBP/EP300. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[10] The degrader molecule is then released and can engage another target protein, acting in a catalytic manner. The degradation of CBP/EP300 leads to the downregulation of downstream oncogenic targets, such as MYC, and inhibits cancer cell proliferation.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and a closely related CBP/EP300 degrader, dCE-2, in various cancer cell lines.
Table 1: Protein Degradation Potency
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| This compound | LP1 | CBP/EP300 | 1200 | Not Reported | Not Reported | [2] |
| dCE-2 | LP1 | CBP | 40 | >85 | 16 | [3][6] |
| dCE-2 | MM1S | CBP | Not Reported | >85 | 16 | [3][4] |
| dCE-2 | LNCaP | CBP | Not Reported | >85 | 16 | [3][4] |
| dCE-2 | SH-SY5Y | CBP | Not Reported | >85 | 16 | [3][4] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | GI50 (nM) | Treatment Time (days) | Reference |
| dCE-2 | LP1 | 1500 | 3 | [3] |
| dCE-2 | MM1S | 35 | 3 | [3] |
Experimental Protocols
Protocol 1: Western Blotting for CBP/EP300 Degradation
This protocol details the procedure for assessing the degradation of CBP and EP300 proteins in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines (e.g., LP1, MM1S)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CBP, EP300, and a loading control (e.g., Vinculin, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours).[3][4] Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, EP300, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Caption: Western blotting workflow for assessing protein degradation.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a method to evaluate the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
96-well cell culture plates
-
Cell culture medium and supplements
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 3-5 days).[4]
-
Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Caption: Workflow for determining cell viability.
Conclusion
This compound is a potent degrader of the transcriptional coactivators CBP and EP300. The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models. These assays are crucial for advancing our understanding of this novel therapeutic agent and its potential clinical applications.
References
- 1. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a bifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This molecule consists of a pomalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), linked via a PEG6 linker to CPI-1612, a potent inhibitor of the HAT domain of CBP/EP300. By hijacking the ubiquitin-proteasome system, this compound induces the ubiquitination and subsequent proteasomal degradation of CBP and EP300. Additionally, the pomalidomide component is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual degradation of both CBP/EP300 and IKZF1/3 presents a promising therapeutic strategy for multiple myeloma, a malignancy highly dependent on these transcriptional regulators.
These application notes provide detailed protocols for the use of this compound in multiple myeloma cell lines, covering essential experiments to characterize its activity, including cell viability, protein degradation, and apoptosis assays.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the E3 ligase CRBN and the target proteins CBP/EP300. This proximity leads to the ubiquitination of CBP/EP300, marking them for degradation by the 26S proteasome. The pomalidomide moiety also enhances the interaction between CRBN and its neosubstrates, IKZF1 and IKZF3, leading to their degradation.[1][3] The depletion of these key transcriptional regulators disrupts critical oncogenic signaling pathways in multiple myeloma, notably the IRF4/MYC axis, leading to cell cycle arrest and apoptosis.[4]
Data Presentation
The following tables summarize representative quantitative data for a closely related CBP/EP300 degrader, dCE-2, in multiple myeloma cell lines.[5] This data can be used as a benchmark for experiments with this compound.
Table 1: Degradation of CBP and EP300 by dCE-2 in Multiple Myeloma Cell Lines
| Cell Line | Treatment (1 µM dCE-2, 16h) | % CBP Remaining | % EP300 Remaining |
| LP1 | dCE-2 | <10% | ~40% |
| MM1S | dCE-2 | <10% | ~60% |
Data is estimated from Western Blot analysis presented in the source publication.[5]
Table 2: Anti-proliferative Activity of dCE-2 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) after 72h treatment |
| LP1 | ~100 |
| MM1S | ~200 |
Data is estimated from cell viability curves presented in the source publication.[5] A DC50 of 1.2 µM has been reported for this compound in LP1 cells.[6][7][8]
Experimental Protocols
Cell Culture
Multiple myeloma cell lines such as LP1, MM1S, U266, and RPMI-8226 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.[9][10]
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of CBP, EP300, IKZF1, and IKZF3.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CBP, anti-EP300, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.[12]
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[14]
Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.[15][16][17]
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Troubleshooting
-
Low protein degradation: Increase the concentration of the PROTAC or the incubation time. Ensure the proteasome is active in the cells.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents.
-
Low apoptosis induction: Increase the treatment duration or concentration of the PROTAC. Use a positive control for apoptosis induction.
Conclusion
This compound is a potent degrader of CBP/EP300 and IKZF1/3 in multiple myeloma cell lines. The provided protocols offer a framework for researchers to investigate its anti-myeloma activity and mechanism of action. Careful optimization of experimental conditions for specific cell lines is recommended to obtain robust and reproducible results. This novel PROTAC holds significant promise as a therapeutic agent for multiple myeloma, and further investigation into its efficacy in preclinical models is warranted.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EP300/CBP Degradation using Pomalidome-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the paralogous transcriptional co-activators, E1A binding protein p300 (EP300) and CREB-binding protein (CBP). This heterobifunctional molecule is comprised of a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein.[1][2] In the case of this compound, the Pomalidomide moiety recruits the Cereblon (CRBN) E3 ligase, while the CPI-1612 portion binds to the HAT domain of EP300 and CBP.[3] This proximity induces the ubiquitination and subsequent proteasomal degradation of EP300 and CBP.[2] These application notes provide a comprehensive Western blot protocol to quantify the degradation of EP300 and CBP in response to treatment with this degrader.
Signaling Pathway
The this compound PROTAC leverages the ubiquitin-proteasome system to induce the degradation of EP300 and CBP. The CPI-1612 moiety of the molecule binds to the HAT domain of EP300/CBP, while the pomalidomide ligand engages the E3 ubiquitin ligase Cereblon (CRBN). This forms a ternary complex between EP300/CBP, the degrader, and CRBN.[2] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of EP300/CBP. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged EP300/CBP proteins.
Data Presentation
The following table summarizes the quantitative data for the degradation of EP300/CBP by this compound (also known as dCE-1) in various cell lines.
| Cell Line | Protein | Parameter | Value | Treatment Time | Reference |
| LP1 | EP300/CBP | DC50 | 1.3 µM | Not Specified | [1] |
| LP1 | CBP | Dmax | >85% | 16-24 hours | [4] |
Experimental Protocols
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol to assess EP300/CBP degradation.
Detailed Methodologies
1. Cell Culture and Seeding
-
Recommended Cell Lines: LP1 (human multiple myeloma), MM1S (human multiple myeloma), LNCaP (human prostate cancer), SH-SY5Y (human neuroblastoma).
-
Culture Medium: Use the appropriate medium and supplements as recommended by the cell line supplier (e.g., RPMI-1640 for LP1 and MM1S, DMEM for LNCaP and SH-SY5Y), typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding Density: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours before treatment.
2. Treatment with this compound
-
Stock Solution: Prepare a high-concentration stock solution of the degrader in DMSO (e.g., 10 mM).
-
Working Concentrations: Prepare serial dilutions of the degrader in fresh culture medium to achieve the desired final concentrations. A typical concentration range to test for a dose-response curve would be from 0.01 µM to 10 µM.
-
Vehicle Control: Treat a set of cells with the same final concentration of DMSO as the highest concentration of the degrader used.
-
Treatment Time: For time-course experiments, treat cells for various durations, such as 2, 4, 8, 16, and 24 hours, to determine the optimal time for maximal degradation.[4]
3. Cell Lysis and Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
5. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane of a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EP300 and CBP diluted in the blocking buffer. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) should also be used. Incubate overnight at 4°C with gentle agitation.
-
Note: The optimal dilution for primary antibodies should be determined empirically, but a starting point of 1:1000 is common.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Data Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of EP300 and CBP to the corresponding loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Plot the percentage of degradation against time to determine the Dmax (the maximal degradation achieved).
References
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Murine Models
Disclaimer: To date, no specific in vivo studies detailing the dosage and administration of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in mice have been published. The following application notes and protocols are constructed based on available preclinical data for its constituent components, pomalidomide and CPI-1612, and general principles of PROTAC administration. Researchers should consider this a starting point for dose-finding and tolerability studies.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This heterobifunctional molecule consists of pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG6 linker to CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP/EP300. By hijacking the ubiquitin-proteasome system, this PROTAC aims to selectively eliminate CBP and EP300, offering a potential therapeutic strategy for cancers dependent on these proteins.
Mechanism of Action
This compound functions by forming a ternary complex between the target proteins (CBP/EP300) and the CRBN E3 ubiquitin ligase. The CPI-1612 moiety binds to the HAT domain of CBP or EP300, while the pomalidomide moiety recruits CRBN. This proximity induces the polyubiquitination of CBP/EP300, marking them for degradation by the 26S proteasome. The degradation of these key transcriptional co-activators can lead to the downregulation of oncogenic transcription factors, such as MYC, and inhibit tumor cell proliferation.
Quantitative Data from In Vivo Studies of Individual Components
The following tables summarize in vivo dosage and administration data for pomalidomide and CPI-1612 in mice, which can inform the design of studies for the combined PROTAC.
Table 1: Summary of Pomalidomide Dosage and Administration in Mice
| Dose Range | Administration Route | Dosing Schedule | Vehicle | Mouse Model | Reference |
| 0.06 mg/kg/day | Oral | Once daily for 25 days | DMSO diluted in sterile 0.9% saline | BALB/c with MOPC-315 myeloma | [1] |
| 0.3, 1, 3, 10 mg/kg | Oral | Once daily for 8 weeks | 0.5% carboxymethylcellulose | Nude mice with H929 xenografts | [2] |
| 3, 10, 30 mg/kg | Oral Gavage | Daily for 28 days | Not specified | CNS lymphoma model | [3] |
| 50 mg/kg | Intraperitoneal (i.p.) | Once daily for 21 days | 1% carboxymethylcellulose/saline | C57Bl/6 and TNF-α transgenic | [4][5] |
Table 2: Summary of CPI-1612 Dosage and Administration in Mice
| Dose Range | Administration Route | Dosing Schedule | Vehicle | Mouse Model | Reference |
| 0.25 mg/kg | Oral (PO) | Twice a day (BID) | Not specified | Balb/c nude with MCF7 xenografts | [6] |
| 0.5 mg/kg | Oral (PO) | Twice a day (BID) for 4 weeks | Not specified | C57B6 with JEKO-1 xenografts | [7][8] |
Proposed Experimental Protocol for this compound in Mice
This protocol provides a detailed methodology for a pilot in vivo study to evaluate the efficacy and tolerability of this compound in a murine xenograft model.
4.1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Cancer cell line of interest (e.g., multiple myeloma, lymphoma, or other CBP/EP300-dependent line)
-
Immunocompromised mice (e.g., NOD/SCID, Balb/c nude)
-
Standard animal handling and surgical equipment
-
Calipers for tumor measurement
-
Reagents for tissue processing and analysis (e.g., formalin, lysis buffers, antibodies for Western blot)
4.2. Animal Model
-
House female immunocompromised mice (6-8 weeks old) in a pathogen-free environment.
-
Subcutaneously implant the selected cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups (n=6-8 mice per group).
4.3. Drug Formulation and Administration
-
Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution to the final desired concentration using the vehicle. A suggested formulation for oral administration is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
-
Dosage Selection (Starting Point):
-
Based on the data for the individual components, a starting dose range of 0.5 to 5 mg/kg administered orally, once or twice daily, is proposed.
-
A dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD).
-
-
Administration:
-
Administer the formulated compound or vehicle to the respective groups via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 100 µL).
-
Treat the animals for a predefined period, for example, 21-28 consecutive days.
-
4.4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
Pharmacodynamics: At the end of the study (or at interim time points), collect tumor and/or tissue samples to assess the degradation of CBP/EP300 and downstream pathway modulation (e.g., MYC levels) via Western blot or immunohistochemistry.
-
Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Proposed experimental workflow for in vivo evaluation.
References
- 1. Synergistic Antimyeloma Activity of Dendritic Cells and Pomalidomide in a Murine Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring the DC50 of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a PROTAC designed to induce the degradation of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein). It achieves this by linking CPI-1612, a ligand for p300/CBP, to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][][3] The efficacy of a PROTAC is quantified by its DC50 value, which is the concentration required to degrade 50% of the target protein.[4][5]
This document provides detailed protocols for determining the DC50 of this compound in a relevant cellular context.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target proteins (p300/CBP) and the CRBN E3 ligase. This proximity leads to the polyubiquitination of p300/CBP, marking them for degradation by the 26S proteasome. The result is the selective removal of these HATs from the cell.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Histone Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These two proteins are highly homologous and function as master transcriptional co-activators by acetylating histone and non-histone proteins, playing a critical role in regulating gene expression. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer.
This molecule is comprised of three key components:
-
Pomalidomide: A derivative of thalidomide that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1]
-
CPI-1612: A highly potent and selective inhibitor of the HAT activity of CBP and EP300.[2][3]
-
PEG6 Linker: A flexible polyethylene glycol linker that connects pomalidomide and CPI-1612, enabling the formation of a ternary complex between CBP/EP300 and CRBN.
By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of CBP/EP300. This leads to a reduction in total CBP/EP300 protein levels and a consequent decrease in histone acetylation, offering a powerful tool to study the functional consequences of CBP/EP300 loss.
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of CBP/EP300. This process involves several key steps:
-
Ternary Complex Formation: The CPI-1612 moiety of the PROTAC binds to the HAT domain of CBP or EP300, while the pomalidomide moiety simultaneously binds to the CRBN E3 ligase. This results in the formation of a transient ternary complex (CBP/EP300 - PROTAC - CRBN).
-
Ubiquitination: The formation of this complex brings the E3 ligase machinery into close proximity with CBP/EP300, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CBP/EP300.
-
Proteasomal Degradation: The polyubiquitinated CBP/EP300 is then recognized and targeted for degradation by the 26S proteasome.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another CBP/EP300 and CRBN molecule, allowing it to act catalytically at sub-stoichiometric concentrations.
The degradation of CBP/EP300 leads to a global reduction in histone acetylation, particularly at sites such as H3K27 and H3K18, which are known substrates of these HATs.[3] This alteration in the epigenetic landscape results in changes in chromatin structure and gene expression.
Data Presentation
Biological Activity of Components and Related PROTACs
| Compound/PROTAC | Target(s) | Assay Type | Value | Reference(s) |
| CPI-1612 | EP300 HAT | IC50 | 8.0 nM | [2] |
| CPI-1612 | EP300 (full length) | IC50 | <0.5 nM | |
| CPI-1612 | CBP (full length) | IC50 | 2.9 nM | |
| CPI-1612 | JEKO-1 cell proliferation | GI50 | <7.9 nM | [3] |
| Pomalidomide | CRBN | Kd | ~157 nM | [4] |
| This compound (dCE-1) | CBP/EP300 Degradation | DC50 (LP1 cells) | 1.2 µM | [5] |
| dCE-2 (similar CBP/EP300 degrader) | CBP Degradation | DC50 (LP1 cells, 16h) | 40 nM | [2] |
| dCE-2 (similar CBP/EP300 degrader) | CBP Degradation | Dmax (LP1 cells, 16h) | >85% | [2] |
Visualizations
Caption: Mechanism of this compound mediated CBP/EP300 degradation.
Caption: A typical experimental workflow for investigating the effects of the PROTAC on histone acetylation.
Experimental Protocols
Protocol 1: Western Blot Analysis of CBP/EP300 Degradation and Histone Acetylation
This protocol is for the detection of changes in CBP/EP300 protein levels and histone acetylation marks following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% for CBP/EP300, 15% for histones)
-
PVDF or nitrocellulose membranes (0.2 µm for histones)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-CBP, anti-EP300, anti-acetyl-Histone H3 (e.g., H3K27ac), anti-total Histone H3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 10 nM to 5 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto the appropriate SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imaging system.
-
Analysis: Quantify band intensities and normalize the levels of CBP/EP300 and acetylated histones to the total histone or loading control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation at Specific Gene Loci
This protocol allows for the analysis of histone acetylation at specific genomic regions, such as promoters or enhancers of genes regulated by CBP/EP300.
Materials:
-
Cell culture reagents and PROTAC
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the PROTAC as described above. Add formaldehyde to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (e.g., anti-H3K27ac) or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter or enhancer regions of target genes (e.g., MYC) and a negative control region.
-
Data Analysis: Calculate the enrichment of the target regions in the specific antibody IP relative to the IgG control and normalized to the input chromatin.
Protocol 3: Global Histone Acetylation Analysis by Mass Spectrometry
For a comprehensive, unbiased view of changes in histone acetylation across the entire proteome, a mass spectrometry-based approach can be employed.
Materials:
-
Cell culture reagents and PROTAC
-
Histone acid extraction buffers
-
Trypsin
-
LC-MS/MS system
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for quantitative analysis)
Procedure:
-
Cell Culture and Treatment: Grow cells in SILAC media if performing quantitative proteomics. Treat cells with the PROTAC or vehicle control.
-
Histone Extraction: Isolate nuclei and perform an acid extraction of histone proteins.
-
Protein Digestion: Digest the histone proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the location of post-translational modifications, including acetylation.
-
Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify acetylated histone peptides. For quantitative studies, compare the relative abundance of acetylated peptides between the treated and control samples.
Downstream Signaling and Applications
Degradation of CBP/EP300 has been shown to have profound effects on gene expression and cellular function. Key downstream pathways affected include:
-
MYC Signaling: CBP/EP300 are co-activators of the MYC oncogene. Their degradation leads to the downregulation of MYC and its target genes.[2]
-
Androgen Receptor (AR) Signaling: In prostate cancer, CBP/EP300 are critical co-activators for the AR. Degradation of CBP/EP300 suppresses AR-dependent gene expression.
-
Cell Cycle Regulation: By modulating the expression of cell cycle-related genes, CBP/EP300 degradation can lead to cell cycle arrest.
The use of this compound can be applied to:
-
Target Validation: Confirming the role of CBP/EP300 in various disease models.
-
Drug Discovery: Serving as a lead compound for the development of therapeutics targeting CBP/EP300-dependent pathologies.
-
Basic Research: Elucidating the fundamental roles of CBP/EP300 in gene regulation and chromatin biology.
Conclusion
This compound is a powerful chemical probe for studying the roles of CBP/EP300. By inducing their degradation, it offers a distinct advantage over small molecule inhibitors, which only block their catalytic activity. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this PROTAC in their studies of histone acetylation and gene regulation.
References
Application Notes and Protocols: Genome-Wide CRISPR/Cas9 Screen to Identify Mediators of Response to a CBP/EP300 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. The compound Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional PROTAC designed to target the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) for degradation. This molecule links the E3 ubiquitin ligase Cereblon (CRBN) ligand, Pomalidomide, to the potent EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, via a PEG linker. By hijacking the cell's natural protein disposal system, this PROTAC aims to eliminate CBP and EP300, which are implicated in various cancers.
Understanding the mechanisms of sensitivity and resistance to this PROTAC is crucial for its clinical development and for identifying patient populations most likely to respond. A genome-wide CRISPR/Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss-of-function confers resistance or sensitivity to a given compound. These application notes provide a detailed protocol for conducting such a screen with this compound and illustrative data on potential resistance mechanisms.
Principle of the Assay
The core principle of a pooled CRISPR/Cas9 knockout screen is to introduce a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of Cas9-expressing cells.[1] This cell population is then treated with the compound of interest. Over time, cells with gene knockouts that confer resistance to the compound will survive and proliferate, while those with knockouts that confer sensitivity (or have no effect) will be depleted. By sequencing the sgRNA population before and after treatment, the abundance of each sgRNA can be quantified. Genes whose sgRNAs are enriched in the treated population are identified as potential resistance factors, while those whose sgRNAs are depleted are considered potential sensitivity factors.
Data Presentation: Identifying Resistance Mechanisms
A genome-wide CRISPR/Cas9 screen was performed in a multiple myeloma cell line (e.g., MM.1S), which is sensitive to immunomodulatory drugs like Pomalidomide, to identify genes whose knockout confers resistance to this compound. The results are typically presented as a ranked list of genes based on statistical analysis of sgRNA enrichment.
Table 1: Top Gene Hits from a CRISPR Screen for Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 8.2 | 1.5e-8 | 2.8e-7 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 6.5 | 3.2e-7 | 4.1e-6 |
| CUL4A | Cullin 4A | 6.1 | 8.9e-7 | 9.5e-6 |
| RBX1 | Ring-Box 1 | 5.8 | 1.2e-6 | 1.1e-5 |
| CSN3 | COP9 Signalosome Subunit 3 | 4.9 | 5.6e-6 | 4.8e-5 |
| CSN6 | COP9 Signalosome Subunit 6 | 4.5 | 9.8e-6 | 7.9e-5 |
| UBE2G1 | Ubiquitin Conjugating Enzyme E2 G1 | 4.2 | 2.1e-5 | 1.5e-4 |
| SENP8 | Sentrin Specific Peptidase 8 | 3.9 | 4.5e-5 | 2.9e-4 |
Note: This data is representative and compiled based on published CRISPR screens with Pomalidomide.[2][3][4][5] The Log2 Fold Change (LFC) indicates the magnitude of enrichment of sgRNAs targeting the gene in the resistant population. A higher LFC suggests a stronger resistance phenotype upon gene knockout. The p-value and False Discovery Rate (FDR) indicate the statistical significance of the enrichment.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams are provided.
Caption: Mechanism of action for the CBP/EP300 PROTAC.
Caption: Experimental workflow for the CRISPR/Cas9 screen.
Experimental Protocols
Cell Line and Reagents
-
Cell Line: MM.1S (or other relevant cancer cell line sensitive to the PROTAC).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CRISPR/Cas9 System: LentiCRISPRv2 or a similar vector system.
-
sgRNA Library: Human GeCKO v2 library or another comprehensive genome-wide library.
-
This compound: Synthesized and quality-controlled.
-
Reagents for Lentivirus Production: HEK293T cells, packaging plasmids (e.g., psPAX2, pMD2.G), transfection reagent.
Generation of Cas9-Expressing Stable Cell Line
-
Produce lentivirus carrying the Cas9 nuclease in HEK293T cells using a standard protocol.
-
Transduce the target cancer cell line (e.g., MM.1S) with the Cas9-lentivirus.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin or blasticidin) to generate a stable Cas9-expressing cell line.
-
Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout or Surveyor assay).
sgRNA Library Lentivirus Production and Titer Determination
-
Amplify the pooled sgRNA library plasmid.
-
Produce the sgRNA library lentivirus in HEK293T cells.
-
Determine the viral titer to ensure a low multiplicity of infection (MOI < 0.3) for the screen. This is critical to ensure that most cells receive only one sgRNA.
CRISPR/Cas9 Screen
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI < 0.3. A sufficient number of cells should be transduced to maintain a representation of at least 500 cells per sgRNA in the library.
-
Selection: After transduction, select the cells with the appropriate antibiotic to eliminate non-transduced cells.
-
Initial Timepoint (T0): Collect a sample of the cell population after selection to serve as the baseline for sgRNA representation.
-
Drug Treatment: Split the remaining cells into two groups:
-
Control Group: Treat with vehicle (e.g., DMSO).
-
Treatment Group: Treat with this compound at a pre-determined concentration (e.g., IC50 or IC80).
-
-
Cell Culture and Passaging: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Maintain a minimum cell number per sgRNA at each passage.
-
Final Timepoint: Harvest cells from both the control and treatment groups.
Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and treatment cell populations.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the abundance of each sgRNA in each sample.
-
Bioinformatic Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[6] This will identify sgRNAs, and subsequently genes, that are significantly enriched or depleted in the treatment group compared to the control group.
-
Hit Identification and Validation:
-
Rank genes based on their statistical significance (p-value and FDR).
-
Perform pathway analysis on the list of significant gene hits to identify biological pathways associated with resistance.
-
Validate top hits individually by generating single-gene knockout cell lines and assessing their sensitivity to the PROTAC.
-
Conclusion
This document provides a comprehensive guide for utilizing a genome-wide CRISPR/Cas9 screen to elucidate the mechanisms of action and identify potential resistance pathways for the CBP/EP300 degrader, this compound. The provided protocols and representative data offer a framework for researchers to design and execute robust experiments, ultimately accelerating the development of this promising therapeutic agent. The identification of key components of the CRBN E3 ligase complex as top resistance hits underscores the on-target mechanism of the Pomalidomide moiety and highlights the power of this screening approach.
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Pomalidomide-NH-PEG6-amide-C2-CPI-1612.
Troubleshooting Guide for Solubility Issues
Researchers may encounter difficulties in dissolving this compound due to its nature as a PROTAC (Proteolysis Targeting Chimera). PROTACs are large molecules that often exhibit poor solubility. The following guide provides a systematic approach to troubleshoot and overcome these issues.
Problem: The compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Workflow for troubleshooting this compound solubility issues.
Detailed Steps:
-
Start with Recommended Solvents: Begin by attempting to dissolve the compound in high-purity, anhydrous solvents. Based on the data for the CPI-1612 component, Dimethyl sulfoxide (DMSO) and Ethanol are recommended starting points.
-
Gentle Heating: If the compound does not readily dissolve at room temperature, gentle warming in a water bath (e.g., 37-40°C) can increase solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using a bath sonicator can help break up aggregates and facilitate the dissolution of the powder.
-
Fresh Solvents: Ensure that the solvents used are fresh and anhydrous. DMSO, in particular, is hygroscopic, and absorbed moisture can reduce its solvating power.
-
Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system may be necessary. For cellular assays, a combination of DMSO and culture medium is often used. For in vivo studies, more complex formulations may be required.
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 90 mg/mL (199.76 mM) | Use of fresh, moisture-free DMSO is recommended as absorbed water can decrease solubility.[1] |
| Ethanol | 90 mg/mL | |
| Water | Insoluble | [1] |
Experimental Protocols for Formulation
For researchers conducting in vivo experiments, appropriate formulation is critical for bioavailability. The following protocols, adapted from information for CPI-1612, can be used as a starting point.
Protocol 1: Formulation with PEG300 and Tween80
This formulation is suitable for oral administration in animal models.
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 90 mg/mL).
-
To prepare a 1 mL working solution, take 50 μL of the clarified DMSO stock solution.
-
Add 400 μL of PEG300 and mix until the solution is clear.
-
Add 50 μL of Tween80 to the mixture and mix until clear.
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.
-
It is recommended to use the mixed solution immediately for the best results.[1]
Protocol 2: Formulation with Corn Oil
This is an alternative formulation for oral administration.
-
Prepare a stock solution of the compound in fresh DMSO (e.g., 15 mg/mL).
-
For a 1 mL working solution, add 50 μL of the clear DMSO stock solution to 950 μL of corn oil.
-
Mix thoroughly until a homogenous suspension is achieved.
-
This mixed solution should also be used immediately.[1]
Signaling Pathway and Mechanism of Action
This compound is a PROTAC designed to induce the degradation of the transcriptional co-activators CBP and EP300.
Caption: Mechanism of action for this compound-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound, like many PROTACs, has a high molecular weight and is largely hydrophobic, leading to poor solubility in aqueous solutions. The CPI-1612 component is documented as being insoluble in water.[1] For cell culture experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous-based medium.
Q2: I am seeing precipitation when I dilute my DMSO stock into my cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Lower the final concentration: Try using a lower final concentration of the compound in your experiment.
-
Increase the DMSO percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Ensure your vehicle control has the same final DMSO concentration.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed medium can sometimes help maintain solubility.
-
Mix quickly and thoroughly: Pipette the DMSO stock directly into the medium while vortexing or swirling to ensure rapid and even dispersion.
Q3: How should I store the stock solution of this compound?
A3: For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in a solvent like DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: Can I use solvents other than DMSO or Ethanol?
A4: While DMSO and Ethanol are the recommended starting points based on available data for a key component, other organic solvents such as DMF or DMA could potentially be used. However, their compatibility with your specific experimental system (e.g., cell toxicity, reaction quenching) must be carefully evaluated. It is always best to perform small-scale solubility tests before preparing a large stock solution.
Q5: Are there any general strategies to improve the solubility of PROTACs like this one?
A5: Yes, the field of drug development is actively exploring various formulation strategies to enhance the solubility and bioavailability of PROTACs. These include the use of amorphous solid dispersions, lipid-based formulations, and nanoformulations. For laboratory-scale research, focusing on co-solvent systems and the formulation protocols provided above is the most practical approach.
References
Technical Support Center: Optimizing Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Pomalidomide-NH-PEG6-amide-C2-CPI-1612.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific target proteins. This particular PROTAC, also referred to as dCE-1, is composed of three key components:
-
Pomalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
CPI-1612: A potent inhibitor of the histone acetyltransferases (HATs) CBP and EP300.[1][2]
-
NH-PEG6-amide-C2 Linker: A flexible chain that connects the pomalidomide and CPI-1612 moieties.[1]
The mechanism of action involves the PROTAC simultaneously binding to both the target proteins (CBP/EP300) and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CBP/EP300, marking them for degradation by the cell's proteasome.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of a PROTAC is highly dependent on the cell line and experimental conditions. For this compound, a broad dose-response experiment is recommended. Based on available data for this and similar CBP/EP300 degraders, a starting concentration range of 1 nM to 10 µM is advisable. One study reported a DC50 (the concentration at which 50% of the target protein is degraded) of 1.2 µM for this compound in LP1 multiple myeloma cells.[1] For a similar CBP/EP300 degrader, dCE-2, DC50 values in the nanomolar range have been observed in other cell lines.[5][6][7]
Q3: What are the key parameters to determine the optimal concentration?
A3: The two primary parameters for evaluating the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[8]
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.[8]
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of CBP/EP300 | 1. Suboptimal PROTAC concentration. 2. Poor cell permeability of the PROTAC. 3. Low expression of Cereblon (CRBN) E3 ligase in the chosen cell line. 4. Inefficient ternary complex formation. | 1. Perform a broad dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Consider modifying the linker to improve physicochemical properties.[9] Consult literature for the permeability of similar PROTACs. 3. Confirm CRBN expression in your cell line using Western Blot or qPCR.[8] If expression is low, consider using a different cell line. 4. Test alternative E3 ligase ligands or modify the linker design. |
| High cell toxicity | 1. PROTAC concentration is too high. 2. Off-target effects of the PROTAC. | 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments. 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (e.g., one with a methylated CRBN ligand that cannot bind). |
| Inconsistent results between experiments | 1. Variability in cell health, passage number, or confluency. 2. Instability of the PROTAC in cell culture medium. 3. Inconsistent incubation times. | 1. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[9] 2. Assess the stability of the PROTAC in your specific cell culture medium over the time course of the experiment. 3. Ensure precise and consistent incubation times for all experiments. |
| "Hook effect" observed | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a detailed dose-response curve to identify the concentration that gives the maximum degradation (Dmax) before the hook effect becomes prominent.[8][9] Use concentrations at or below the Dmax for subsequent experiments. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a similar CBP/EP300 degrader, dCE-2, to provide a reference for expected potency.
Table 1: Degradation Potency of this compound (dCE-1)
| Cell Line | Tissue of Origin | DC50 | Dmax | Reference(s) |
| LP1 | Multiple Myeloma | 1.2 µM | Not Reported | [1] |
Table 2: Degradation Potency of a similar CBP/EP300 Degrader (dCE-2)
| Cell Line | Tissue of Origin | DC50 | Dmax | Reference(s) |
| LP1 | Multiple Myeloma | 40 nM | >85% | [5][6][7] |
| MM1S | Multiple Myeloma | Active Degrader | Not Reported | [5][6][7] |
| LNCaP | Prostate Cancer | Active Degrader | Not Reported | [5][6][7] |
| SH-SY5Y | Neuroblastoma | Active Degrader | Not Reported | [5][6][7] |
Experimental Protocols
Protocol 1: Determining DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of CBP/EP300.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CBP, anti-EP300, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against CBP, EP300, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities. Normalize the CBP and EP300 band intensities to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of the PROTAC.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Welcome to the technical support center for Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects during your experiments with this CBP/EP300 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the histone acetyltransferases (HATs) CBP and EP300.[1] It consists of three main components:
-
A ligand derived from pomalidomide that binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
A ligand based on the HAT inhibitor CPI-1612 that binds to CBP/EP300.
-
A PEG6 linker that connects the two ligands.
The primary mechanism of action involves the formation of a ternary complex between the PROTAC, CBP/EP300, and the CRBN E3 ligase. This proximity induces the ubiquitination of CBP/EP300, marking it for degradation by the proteasome.
Q2: What are the potential off-target effects of the pomalidomide component of the degrader?
A2: The pomalidomide moiety can independently mediate the degradation of certain proteins, most notably zinc-finger (ZF) proteins.[2] This occurs because pomalidomide itself can induce proximity between CRBN and these native ZF proteins, leading to their ubiquitination and degradation. This is a known class effect for pomalidomide-based PROTACs and can have biological consequences.[2] Pomalidomide is also known to have immunomodulatory, anti-angiogenic, and anti-proliferative effects.[][4]
Q3: What are the known off-target effects of the CPI-1612 component?
A3: CPI-1612 is a highly potent and selective inhibitor of EP300/CBP HAT.[5] Current data suggests it is relatively devoid of significant off-target activity.[5] However, some weak to moderate interactions have been observed in preclinical profiling:
-
hERG binding: Weak activity with an IC50 of 10.4 μM.[6]
-
CYP inhibition: Moderate inhibition of CYP2C8 (IC50 = 1.9 μM) and CYP2C19 (IC50 = 2.7 μM).[6]
Troubleshooting Guide
This guide addresses common issues that may be related to off-target effects when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Degradation of unintended proteins other than CBP/EP300 | Pomalidomide-mediated off-target degradation of zinc-finger proteins.[2] | 1. Conduct a global proteomics study (e.g., quantitative mass spectrometry) to identify all proteins degraded upon treatment. 2. Confirm off-target degradation of specific zinc-finger proteins by Western blot. 3. Consider synthesizing a control PROTAC with a different linker position on pomalidomide for comparison, as modifications at the C5 position have been shown to reduce ZF protein degradation.[2] |
| Unexpected cellular phenotypes not consistent with CBP/EP300 degradation | Off-target kinase inhibition or other activities of the CPI-1612 moiety, or immunomodulatory effects of the pomalidomide moiety. | 1. Perform a kinome-wide selectivity profiling assay to identify any off-target kinases inhibited by the PROTAC. 2. Compare the observed phenotype with that of CPI-1612 and pomalidomide alone to dissect the contribution of each component. 3. Assess changes in cytokine profiles (e.g., TNF-α, IL-6) to evaluate immunomodulatory effects.[4][7] |
| High cell toxicity at low concentrations | Off-target effects of either the pomalidomide or CPI-1612 component. | 1. Perform dose-response experiments and compare the toxicity profile with that of pomalidomide and CPI-1612 individually. 2. Use a lower concentration of the PROTAC and extend the treatment duration to minimize off-target effects while still achieving on-target degradation. |
| Lack of on-target CBP/EP300 degradation | Poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome machinery. | 1. Assess cell permeability using a suitable assay (e.g., cellular thermal shift assay). 2. Confirm the expression of CRBN in your cell line. Low CRBN expression can lead to resistance.[8] 3. Treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the lack of degradation is not due to a dysfunctional proteasome. |
Summary of Potential Off-Target Effects
| Component | Potential Off-Target Effect | Reported In Vitro Data | Clinical Relevance/Adverse Events (for parent compounds) |
| Pomalidomide | Degradation of Zinc-Finger Proteins (e.g., IKZF1, IKZF3) | Mediated through CRBN binding.[2][] | Contributes to both therapeutic and some adverse effects. |
| Immunomodulation | Enhances T-cell and NK-cell activity; inhibits pro-inflammatory cytokines (TNF-α, IL-6).[4][7] | Neutropenia, anemia, thrombocytopenia.[9][10] | |
| Anti-angiogenesis | Inhibits the formation of new blood vessels.[] | ||
| CPI-1612 | hERG Binding | IC50 = 10.4 μM (weak)[6] | Low risk of cardiac-related adverse events. |
| CYP450 Inhibition | CYP2C8: IC50 = 1.9 μM (moderate) CYP2C19: IC50 = 2.7 μM (moderate)[6] | Potential for drug-drug interactions if co-administered with substrates of these enzymes. |
Experimental Protocols
Protocol 1: Global Proteomics to Identify Off-Target Degradation
-
Cell Culture and Treatment: Plate cells of interest and treat with this compound at the desired concentration and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
TMT Labeling (Optional but Recommended): For quantitative analysis, label the resulting peptides with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between treated and control samples to identify significantly degraded proteins.
Protocol 2: Western Blot for Confirmation of Off-Target Degradation
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1 and prepare cell lysates.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the identified off-target protein (e.g., a specific zinc-finger protein) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to confirm the degradation of the target protein.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Off-target degradation of zinc-finger proteins by the pomalidomide moiety.
Caption: Troubleshooting workflow for investigating unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
Preventing Pomalidomide-NH-PEG6-amide-C2-CPI-1612 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in solution. The information is based on the chemical properties of its constituent parts: pomalidomide, a polyethylene glycol (PEG) linker, an amide bond, and the CPI-1612 molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Loss of Activity or Inconsistent Results Over Time
-
Possible Cause: Degradation of the molecule in your stock or working solution.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your stock solutions are stored at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots. For powdered compound, store at -20°C for up to 3 years.[1][3]
-
Solvent Selection: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][3] Pomalidomide is soluble in DMSO and dimethylformamide.[4] For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. Be aware that aqueous solutions are generally less stable and it is recommended not to store them for more than a day.[4]
-
pH of Aqueous Solutions: Pomalidomide and other thalidomide analogs are susceptible to hydrolysis, particularly at non-neutral pH.[1] The amide bond in the linker can also undergo hydrolysis under acidic or basic conditions.[5][6][7][8][9] Maintain the pH of your working solutions within a neutral range (pH 6-8) if possible.
-
Check for Contaminants: Trace metals in your buffer components can catalyze the oxidative degradation of the PEG linker.[10][11] Use high-purity reagents and water for all your solutions.
-
Issue 2: Precipitate Formation in Solution
-
Possible Cause: Poor solubility or degradation products crashing out of solution.
-
Troubleshooting Steps:
-
Confirm Solubility Limits: Pomalidomide has low solubility in aqueous solutions (approximately 0.01 mg/mL).[12] When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is sufficient to maintain solubility but does not adversely affect your experiment. A 1:6 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.14 mg/ml for pomalidomide.[4]
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve the solubility of CPI-1612.[1][3] A similar formulation may be beneficial for the complete degrader molecule.
-
Freshly Prepare Solutions: Due to the potential for degradation and precipitation, it is best to prepare working solutions fresh for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
-
Hydrolysis: The glutarimide ring of pomalidomide is known to undergo hydrolysis.[13][14][15][16] The central amide bond ("-amide-") is also susceptible to hydrolysis under acidic or basic conditions.[5][6][7][8][9]
-
Oxidation: The polyethylene glycol (PEG) linker is prone to oxidation, especially in the presence of trace metals.[10][11] Pomalidomide can also be oxidized by cytochrome P450 enzymes in biological systems, leading to hydroxylation.[13][14][15][16][17][18][19][20]
Q2: How should I prepare and store stock solutions?
A2: For optimal stability:
-
Powder: Store the solid compound at -20°C in a dry, dark place.[1][3][21][22][23]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to a year or -20°C for up to a month.[1][2][3]
Q3: Can I store the degrader in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis.[1][4] Prepare aqueous working solutions fresh from your DMSO stock on the day of the experiment.
Q4: What factors can accelerate the degradation of this compound?
A4: Several factors can accelerate degradation:
-
Non-neutral pH: Both acidic and basic conditions can promote hydrolysis of the amide bond and the pomalidomide moiety.[5][6][7][8][9]
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[6]
-
Presence of Oxidizing Agents or Trace Metals: These can catalyze the degradation of the PEG linker.[10][11]
-
Light Exposure: While not explicitly documented for this molecule, many complex organic molecules are sensitive to light. It is good practice to protect solutions from light.
Quantitative Data Summary
The following table summarizes recommended storage conditions and known stability data for the components of this compound.
| Compound/Component | Form | Storage Temperature | Duration | Reference |
| Pomalidomide | Powder | -20°C | ≥ 4 years | [4] |
| DMSO Solution | -20°C | Up to 1 month | [22] | |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [4] | |
| Thalidomide Analogs | pH 6.4 Buffer | 32°C | Half-life: 25-35 hours | [1] |
| CPI-1612 | Powder | -20°C | 3 years | [1][3] |
| Solvent | -80°C | 1 year | [1][3] | |
| Solvent | -20°C | 1 month | [1][2][3] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of the degrader in a specific solution using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
-
-
Procedure:
-
Prepare a concentrated stock solution of the degrader in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to your final working concentration in your chosen aqueous buffer. Prepare enough volume for all time points.
-
Immediately after preparation (T=0), take an aliquot of the solution, and inject it into the HPLC system to obtain an initial chromatogram. This will serve as your baseline.
-
Incubate the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and analyze by HPLC.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which indicate degradation products.
-
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample to determine the degradation rate.
-
Visualizations
References
- 1. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. purepeg.com [purepeg.com]
- 22. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 23. medkoo.com [medkoo.com]
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 stability and storage conditions
This technical support center provides guidance on the stability and storage of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a CBP/EP300 degrader. The information is intended for researchers, scientists, and drug development professionals. Always refer to the product-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: The lyophilized powder is typically shipped at room temperature for deliveries within the continental US. However, for long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light. Please consult the Certificate of Analysis that accompanies your specific product lot for the recommended storage temperature and shelf-life.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The solubility of this compound may vary. It is crucial to refer to the product datasheet or Certificate of Analysis for solvent recommendations. For many similar compounds, DMSO is a common solvent for creating a stock solution.
Q3: How should I store the reconstituted stock solution?
A3: Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability. A typical recommendation for similar compounds is that a stock solution in a suitable solvent can be stable for several months at -80°C. For short-term use, some solutions may be stored at -20°C for a limited time. Always refer to the product-specific documentation for precise stability information.
Q4: Can I store the reconstituted solution at 4°C?
A4: It is generally not recommended to store reconstituted solutions of complex molecules like this at 4°C for extended periods, as this can lead to degradation. For use within a single day, keeping the solution on ice is acceptable. For any storage longer than a few hours, freezing is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound appears degraded or shows reduced activity. | Improper storage of the lyophilized powder. | Always store the solid compound at the recommended temperature (-20°C or -80°C) as specified on the Certificate of Analysis. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Extended storage of the stock solution at an inappropriate temperature. | For long-term storage, always use -80°C. Avoid storing stock solutions at 4°C or room temperature for prolonged periods. | |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Consult the product datasheet or Certificate of Analysis for the recommended solvent. If the information is unavailable, perform a small-scale solubility test with common solvents like DMSO, DMF, or ethanol. |
| The compound has precipitated out of solution. | Gently warm the solution and vortex to redissolve. Ensure the storage temperature for the stock solution is appropriate to maintain solubility. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation: Before opening, bring the vial of the lyophilized compound to room temperature to prevent condensation.
-
Solvent Addition: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate storage tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for Reconstitution and Storage.
Caption: Troubleshooting Reduced Compound Activity.
Technical Support Center: EP300/CBP Degradation Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting Western blots for the degradation of the transcriptional coactivators EP300 and CREB-binding protein (CBP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Western blot analysis of EP300 and CBP degradation.
Question 1: I am not detecting any signal or a very weak signal for EP300/CBP.
Possible Causes and Solutions:
-
Inefficient Protein Extraction: EP300 and CBP are large nuclear proteins (~300 kDa) and can be difficult to extract.
-
Solution: Use a lysis buffer optimized for nuclear proteins, containing strong detergents like RIPA buffer. Ensure mechanical disruption (e.g., sonication or douncing) is sufficient to lyse the nuclear membrane. Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation.[1][2]
-
-
Low Protein Expression: The target protein may be expressed at low levels in your chosen cell line or tissue.[1]
-
Solution: Increase the amount of protein loaded per well. For whole-cell extracts, 20-30 µg is a starting point, but for less abundant or modified proteins, you may need to load up to 100 µg.[1] Consider using a positive control lysate from a cell line known to express high levels of EP300/CBP.
-
-
Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.
-
Inefficient Protein Transfer: Due to their large size, EP300 and CBP require optimized transfer conditions.
-
Solution: Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins. Perform a wet transfer, as it is generally more efficient for large proteins than semi-dry transfer.[3] Extend the transfer time (e.g., overnight at a low constant voltage at 4°C) and consider adding SDS (up to 0.05%) to the transfer buffer to improve the transfer of large proteins. Use a 0.45 µm pore size membrane.[2] Confirm successful transfer by staining the membrane with Ponceau S before blocking.
-
Question 2: I am observing high background on my Western blot, obscuring my EP300/CBP band.
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5] Optimize the blocking agent; common choices are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. Some antibodies perform better with a specific blocking agent, so check the manufacturer's data sheet.[2]
-
-
Antibody Concentration is Too High: Excess primary or secondary antibody can lead to high background.[3]
-
Insufficient Washing: Inadequate washing between antibody incubations can leave behind unbound antibodies.
-
Solution: Increase the number and duration of washes. Use a buffer containing a detergent like Tween 20 (e.g., TBST or PBST) for all wash steps.[3]
-
Question 3: I see multiple bands or non-specific bands in my Western blot.
Possible Causes and Solutions:
-
Protein Degradation: Samples may have degraded during preparation, leading to smaller, non-specific bands.[1][6]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[3]
-
Post-Translational Modifications (PTMs): EP300 and CBP can be extensively modified (e.g., phosphorylation, acetylation, ubiquitination), which can alter their migration pattern on the gel.[7]
-
Solution: Consult the literature to understand the expected PTMs for your experimental conditions. The appearance of higher molecular weight bands could indicate ubiquitination, a key step in protein degradation.[10]
-
Question 4: The EP300/CBP band is at an unexpected molecular weight.
Possible Causes and Solutions:
-
Post-Translational Modifications (PTMs): As large, complex proteins, EP300 and CBP undergo numerous PTMs which can increase their apparent molecular weight.[6][7]
-
Solution: This is often expected. The presence of a "smear" or bands higher than the predicted ~300 kDa can indicate ubiquitinated forms, which is consistent with studying protein degradation.[4]
-
-
Splice Variants: Different isoforms of EP300/CBP may exist in your sample.
-
Solution: Check databases like UniProt for information on known isoforms and their predicted molecular weights.
-
-
Gel Electrophoresis Issues: "Smiling" or distorted bands can affect molecular weight estimation.[3]
-
Solution: Ensure the gel polymerizes evenly and run the gel at a lower voltage to prevent overheating.[3]
-
Question 5: How can I confirm that the observed decrease in EP300/CBP signal is due to proteasomal degradation?
Solution:
-
To confirm the involvement of the proteasome, treat your cells with a proteasome inhibitor (e.g., MG-132, MG-115, or epoxomicin) alongside your degradation-inducing treatment.[10][11][12] If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein, meaning you will observe a stabilization or increase in the EP300/CBP signal compared to the treated sample without the inhibitor.[10][12]
Quantitative Data Summary
The following tables provide starting recommendations for various quantitative parameters in your Western blot protocol. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions & Protein Load
| Parameter | EP300 | CBP | Loading Control |
| Primary Antibody Dilution | 1:500 - 1:2000 | 1:1000 - 1:4000[13] | 1:1000 - 1:10,000 |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | 1:2000 - 1:20,000 | 1:5000 - 1:200,000[2] |
| Protein Load (per lane) | 30 - 100 µg | 30 - 100 µg | 10 - 30 µg |
Table 2: Common Proteasome Inhibitors and Working Concentrations
| Inhibitor | Typical Working Concentration | Incubation Time |
| MG-132 | 5 - 20 µM | 4 - 12 hours |
| MG-115 | 5 - 10 µM | 12 - 16 hours[10] |
| Epoxomicin | 1 - 10 µM | 4 - 24 hours[11] |
Table 3: Recommended Loading Controls for EP300/CBP Experiments
| Loading Control | Molecular Weight | Subcellular Localization | Considerations |
| Lamin B1 | ~66 kDa | Nucleus | Excellent choice for nuclear proteins. Not suitable for cytoplasmic fractions.[14] |
| PCNA | ~29 kDa | Nucleus | Good nuclear control, but its expression can be linked to cell proliferation.[14] |
| Histone H3 | ~17 kDa | Nucleus | Abundant nuclear protein, generally stable. |
| GAPDH | ~37 kDa | Cytoplasm | Use with caution; ensure its expression is not affected by your experimental conditions. |
| β-Actin | ~42 kDa | Cytoplasm | Ubiquitously expressed, but may not be suitable for muscle tissues.[14] |
| α-Tubulin | ~55 kDa | Cytoplasm | Common loading control, generally stable expression. |
Experimental Protocols
Protocol 1: Cell Lysis and Nuclear Protein Extraction
-
Wash cells with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Incubate on ice with periodic vortexing to lyse the nuclei and solubilize proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nuclear proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
Protocol 2: SDS-PAGE and Western Blotting for EP300/CBP
-
Sample Preparation: Mix 30-100 µg of protein extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a low-percentage (6-8%) Tris-glycine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer:
-
Equilibrate the gel and a 0.45 µm PVDF membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped.[3]
-
Perform a wet transfer at a constant current or voltage in a cold room (4°C), typically overnight for large proteins like EP300/CBP.
-
-
Blocking: After transfer, rinse the membrane with TBST and block with 5% BSA or non-fat milk in TBST for at least 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Visualizations
Caption: General workflow for Western blot analysis.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. CBP Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CBP (D6C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. TRIM25 targets p300 for degradation | Life Science Alliance [life-science-alliance.org]
- 12. Proteasome-Mediated Degradation of the Coactivator p300 Impairs Cardiac Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CREBBP antibody (22277-1-AP) | Proteintech [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for the use of Pomalidomide-NH-PEG6-amide-C2-CPI-1612.
Frequently Asked Questions (FAQs)
Q1: Is this compound an inactive control compound?
A: No, this is a common misconception. This compound is a highly active heterobifunctional degrader targeting the proteins CBP and EP300.[1][2][3] It is also referred to as dCE-1.[1][2][3]
Q2: What is the mechanism of action of this compound?
A: This compound is a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of its target proteins, CBP and EP300. It is composed of three key parts:
-
Pomalidomide: A ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
CPI-1612: A potent inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.
-
PEG6 Linker: A flexible linker that connects the Pomalidomide and CPI-1612 moieties.
The degrader works by forming a ternary complex between the target protein (CBP/EP300) and the CRBN E3 ligase. This proximity leads to the ubiquitination of CBP/EP300, marking it for degradation by the proteasome.
Q3: What are the key components of this degrader?
A: The degrader is comprised of Pomalidomide, which binds to the E3 ligase CRBN, and CPI-1612, which binds to the target proteins CBP and EP300. These two components are joined by a 6-unit polyethylene glycol (PEG) linker.[1][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (dCE-1).
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | 1.2 µM | LP1 (Multiple Myeloma) | Half-maximal degradation concentration. | [1][3] |
| DC50 | 1.3 µM | LP1 (Human Myeloma) | Half-maximal degradation concentration. | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: Western Blot for CBP/EP300 Degradation
This protocol is to determine the extent of CBP and/or EP300 protein degradation following treatment with the degrader.
Materials:
-
Cell line of interest (e.g., LP1, MM1S)
-
This compound (dCE-1)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CBP, anti-EP300, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the degrader in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the equivalent concentration of DMSO.
-
Cell Treatment: Treat cells with a range of degrader concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 16-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CBP/EP300 signal to the loading control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of CBP/EP300 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound (dCE-1)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the degrader. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results against the log of the degrader concentration to determine the GI50 (50% growth inhibition) or IC50 value.
Troubleshooting Guide
References
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Welcome to the technical support center for Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this CBP/EP300 degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a bifunctional molecule known as a proteolysis-targeting chimera (PROTAC) or degrader. It is designed to specifically target the histone acetyltransferases CBP/EP300 for degradation. Its components are:
-
Pomalidomide: A derivative of thalidomide that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][][3]
-
CPI-1612: A potent and orally active inhibitor of the EP300/CBP histone acetyltransferase (HAT).[4][5][6][7]
-
Linker: A polyethylene glycol (PEG) based linker (NH-PEG6-amide-C2) that connects pomalidomide and CPI-1612, facilitating the recruitment of CBP/EP300 to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation.[8]
Q2: What are the potential reasons for the low cell permeability of this degrader molecule?
A2: Low cell permeability of a large molecule like this compound can be attributed to several factors:
-
High Molecular Weight: PROTACs are inherently large molecules, which can hinder their ability to passively diffuse across the cell membrane.[9][10]
-
Physicochemical Properties: The molecule's polarity, number of hydrogen bond donors and acceptors, and overall lipophilicity play a crucial role. Properties outside the optimal range for passive diffusion can limit permeability.[9][10][11]
-
PEG Linker Length: While PEG linkers can improve solubility, their length can also impact permeability. Longer linkers can increase molecular weight and flexibility, which may not be optimal for cellular uptake.[12][13][14]
-
Efflux Transporters: The molecule may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.[11][15][16][17]
Q3: How can I experimentally assess the cell permeability of this compound?
A3: A tiered approach using in vitro permeability assays is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first step to assess passive permeability.[17][18][19][20][21]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes like efflux.[21][22][23][24]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing low cell permeability of this compound.
Issue 1: Low Apparent Permeability (Papp) in PAMPA
If you observe a low Papp value in your PAMPA experiment, it suggests that poor passive diffusion is a likely contributor to low cell permeability.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Physicochemical Properties | - Analyze in silico: Calculate properties like molecular weight, LogP (lipophilicity), and polar surface area (PSA). Compare these to established guidelines for good permeability (e.g., Lipinski's Rule of Five). - Structural Modifications: If feasible, consider synthesizing analogs with modified linker composition or length to improve lipophilicity or reduce PSA. Shorter or more rigid linkers can sometimes improve permeability.[12][13] |
| Compound Precipitation in Donor Well | - Visual Inspection: Check for any precipitate in the donor wells after the experiment. - Solubility Assessment: Determine the aqueous solubility of the compound in the assay buffer. - Concentration Adjustment: If precipitation is observed, repeat the assay at a lower, non-saturating concentration. |
| Incorrect Buffer pH | - Verify pH: Ensure the pH of the donor and acceptor buffers is correct. For passive diffusion, a pH that favors the neutral, un-ionized form of the molecule is generally preferred.[10] |
Issue 2: Low Permeability in Caco-2 Assay with High Efflux Ratio
If the PAMPA results indicate moderate to good passive diffusion, but the Caco-2 assay shows low permeability from the apical to the basolateral side and a high basolateral to apical permeability (efflux ratio > 2), the compound is likely a substrate for efflux transporters.
| Possible Cause | Troubleshooting Steps |
| Active Efflux by P-glycoprotein (P-gp) or other transporters | - Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in apical-to-basolateral transport and a decrease in the efflux ratio in the presence of an inhibitor confirms that the compound is an efflux substrate.[17] - Use Transporter-deficient Cell Lines: Test permeability in cell lines that do not express specific transporters (e.g., MDCK-MDR1 knockout cells) and compare the results to the wild-type cells. |
| Metabolic Instability in Caco-2 cells | - Metabolite Analysis: Analyze the compound concentration in both the donor and receiver compartments, as well as cell lysates, over time using LC-MS/MS to identify potential metabolites. - Use of Metabolic Inhibitors: If metabolism is suspected, the assay can be performed in the presence of broad-spectrum cytochrome P450 inhibitors. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a compound.
Materials:
-
96-well PAMPA plate system (e.g., Millipore, Corning)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate completely.
-
Prepare Compound Solutions: Dilute the test and control compounds in PBS to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to not disrupt the membrane.
-
Load Plates: Add fresh PBS to the acceptor wells. Add the compound solutions to the donor wells.
-
Incubate: Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate) and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Analyze: After incubation, determine the compound concentration in the donor and acceptor wells using a suitable analytical method.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a method for assessing both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Test compound and controls
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Additionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Data Presentation
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | Favorable for Passive Diffusion | Potential Impact of this compound |
| Molecular Weight (MW) | < 500 Da | High MW is expected, potentially hindering passive diffusion. |
| Lipophilicity (LogP) | 1 - 3 | The overall LogP will be a composite of its three components and may need optimization. |
| Polar Surface Area (PSA) | < 140 Ų | The amide and PEG components will contribute to a higher PSA, potentially reducing permeability. |
| Hydrogen Bond Donors | < 5 | The amide and other functional groups will increase the number of hydrogen bond donors. |
| Hydrogen Bond Acceptors | < 10 | The PEG linker and other heteroatoms will increase the number of hydrogen bond acceptors. |
Table 2: Comparison of Permeability Assays
| Assay | Principle | Information Gained | Throughput | Complexity |
| PAMPA | Passive diffusion across an artificial lipid membrane. | Intrinsic passive permeability. | High | Low |
| Caco-2 | Transport across a monolayer of differentiated human intestinal cells. | Passive permeability, active transport (including efflux), and potential for metabolism. | Medium | High |
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Troubleshooting workflow for low cell permeability.
Caption: Simplified signaling pathway of the degrader.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transporter effects on cell permeability in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 21. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. enamine.net [enamine.net]
Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CBP/EP300 degrader Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dCE-1) and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). It is a heterobifunctional molecule composed of three parts: a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from pomalidomide; a histone acetyltransferase (HAT) inhibitor, CPI-1612, that binds to the HAT domain of CBP/EP300; and a PEG6 linker that connects the two ligands. By bringing CBP/EP300 into proximity with the CRBN E3 ligase, dCE-1 triggers the ubiquitination and subsequent degradation of CBP/EP300 by the proteasome.[1][2]
Q2: In which cell lines has the activity of dCE-1 been characterized?
A2: dCE-1 has been shown to be a degrader of CBP/EP300 in the human multiple myeloma cell line LP1, with a reported half-maximal degradation concentration (DC50) of approximately 1.2-1.3 µM.[3][4] It has also been reported to have antiproliferative effects in a broader panel of cancer cell lines, including the MM1S multiple myeloma line and various leukemia cells.[2] A more recent, structurally related degrader, dCE-2, has shown activity in LP1, MM1S, LNCaP (prostate cancer), and SH-SY5Y (neuroblastoma) cell lines, suggesting a potentially broad applicability for this class of degraders.
Q3: What are the expected downstream effects of treating cells with dCE-1?
A3: By degrading CBP/EP300, dCE-1 is expected to impact the expression of genes regulated by these transcriptional co-activators. A key target is the MYC oncogene, whose expression is often driven by enhancers regulated by CBP/EP300. Treatment with CBP/EP300 degraders can lead to the downregulation of MYC.[1] Proteomics studies on similar CBP/EP300 degraders have shown that the primary targets are indeed CBP and EP300, with some downstream changes in protein expression consistent with the modulation of transcriptional programs.
Q4: How does the activity of dCE-1 compare to its individual components, Pomalidomide and CPI-1612?
A4: The antiproliferative effects of dCE-1 are a result of its ability to induce the degradation of CBP/EP300, which is a distinct mechanism from the individual activities of its components. Pomalidomide is an immunomodulatory agent that binds to CRBN, while CPI-1612 is an inhibitor of the HAT activity of CBP/EP300. Studies with the related degrader dCE-2 have shown that the degradation activity leads to more potent antiproliferative effects compared to treatment with the parent inhibitor or pomalidomide alone. This highlights the therapeutic advantage of protein degradation over simple inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (dCE-1) and the related compound dCE-2.
| Compound | Cell Line | Assay Type | Value | Reference |
| dCE-1 | LP1 | DC50 | 1.2 µM | [2] |
| dCE-1 | LP1 | DC50 | 1.3 µM | [4] |
| dCE-2 | LP1 | DC50 | 40 nM (16h) | |
| dCE-2 | LP1 | GI50 | 1.5 µM | |
| dCE-2 | MM1S | GI50 | 35 nM |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound (dCE-1). These protocols are based on those used for the characterization of the closely related compound dCE-2 and are likely applicable to dCE-1.
Cell Viability/Antiproliferative Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a serial dilution of dCE-1 in DMSO. Further dilute these stock solutions in culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (typically ≤ 0.1%).
-
Treatment: Add the diluted dCE-1 solutions to the appropriate wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® Reagent (Promega) according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus log[concentration]. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
Western Blot for CBP/EP300 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of dCE-1 for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50.
Troubleshooting Guides
Issue 1: Low or No Degradation of CBP/EP300
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Although dCE-1 has a PEG linker to improve solubility, poor permeability can still be an issue. Consider using a higher concentration or a longer incubation time. If available, use a cell line known to be sensitive as a positive control. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for degradation.[5][6] |
| Low E3 Ligase Expression | The activity of dCE-1 depends on the expression of CRBN. Verify the expression level of CRBN in your cell line of interest by Western blot or qPCR. |
| Rapid Protein Synthesis | The cell may be compensating for the degradation by increasing the synthesis of CBP/EP300. Co-treat with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) for a short period to assess the degradation rate without the influence of new protein synthesis. |
| Compound Instability | Assess the stability of dCE-1 in your cell culture medium over the course of the experiment. |
Issue 2: High Background in Western Blots
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time to 1.5-2 hours or use a different blocking agent (e.g., 5% BSA if you were using milk). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Insufficient Washing | Increase the number and/or duration of the washing steps with TBST. |
Issue 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. |
| Compound Precipitation | Visually inspect the diluted compound in the culture medium for any signs of precipitation. If precipitation occurs, consider adjusting the solvent or the final concentration. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and is at a level that is not toxic to the cells (typically <0.5%). |
Visualizations
Caption: Mechanism of action of dCE-1.
Caption: Troubleshooting workflow for low degradation.
References
Hook effect in Pomalidomide-NH-PEG6-amide-C2-CPI-1612 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a PROTAC® degrader targeting the histone acetyltransferases CBP and EP300.
Overview of this compound
This compound (also known as dCE-1) is a heterobifunctional degrader. It is designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1][2]. Its mechanism relies on hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag CBP/EP300 for proteasomal degradation[1][2][3]. A common experimental artifact encountered with potent PROTACs like this is the "hook effect," where the degradation efficiency paradoxically decreases at high concentrations. This guide will help you identify, understand, and troubleshoot this phenomenon.
Compound Data Summary
| Parameter | Description |
| Molecule Name | This compound (dCE-1) |
| Target Proteins | CREB-binding protein (CBP), E1A binding protein p300 (EP300)[1][2] |
| Target Ligand | CPI-1612 (A potent CBP/EP300 inhibitor with an IC50 < 0.5 nM for EP300)[4][5] |
| E3 Ligase Recruited | Cereblon (CRBN)[1][2] |
| E3 Ligase Ligand | Pomalidomide[3] |
| Reported DC50 | 1.2 μM (in LP1 multiple myeloma cells)[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why am I seeing it in my CBP/EP300 degradation experiments?
A1: The hook effect is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC, leading to a characteristic bell-shaped dose-response curve[6][7]. Instead of reaching a plateau of maximum degradation, the curve "hooks" back, showing reduced efficacy. This occurs because at excessively high concentrations, the PROTAC molecules saturate both the target protein (CBP/EP300) and the E3 ligase (CRBN) independently. This leads to the formation of unproductive binary complexes (PROTAC-CBP or PROTAC-CRBN) which compete with and prevent the formation of the productive ternary complex (CBP-PROTAC-CRBN) required for ubiquitination and degradation[6][8].
Q2: At what concentration of this compound should I expect to see the hook effect?
A2: The exact concentration depends on the cell line and experimental conditions. However, the hook effect typically becomes apparent at concentrations significantly higher than the optimal degradation concentration (Dmax). Given a reported DC50 of 1.2 μM in one cell line[1][2], you might start to observe a hook effect at concentrations above 10-20 μM. It is crucial to perform a wide dose-response experiment (e.g., 1 nM to 50 μM) to fully characterize the degradation profile and identify the optimal concentration range.
Q3: My protein degradation is decreasing at high concentrations. How can I distinguish the hook effect from other issues like cytotoxicity or compound insolubility?
A3: This is a critical troubleshooting step. You can distinguish these effects with the following parallel experiments:
-
Cytotoxicity Assay: Run a cell viability assay (e.g., CellTiter-Glo®, CCK-8) with the same concentrations and incubation time as your degradation experiment[][10]. While degradation of essential proteins like CBP/EP300 is expected to be anti-proliferative[1], a sharp drop in viability that mirrors the "hook" might indicate general toxicity rather than a true hook effect.
-
Solubility Check: this compound is highly soluble in DMSO[5][11]. However, check for precipitation when it is diluted into your final aqueous assay medium. Visually inspect the wells of your highest concentration under a microscope for any signs of compound precipitation.
-
Ternary Complex Assay: Direct measurement using biophysical assays like NanoBRET® or AlphaLISA® can confirm the hook effect[12][13]. These assays measure the formation of the CBP/EP300-PROTAC-CRBN ternary complex, and the signal will typically show a bell-shaped curve that corresponds to the degradation profile[14].
Troubleshooting Guide
Problem: Decreased CBP/EP300 degradation is observed at high concentrations of this compound.
This guide provides a structured approach to diagnosing the cause and finding a solution.
Troubleshooting Workflow
Troubleshooting Data Summary
| Observation | Possible Cause | Recommended Confirmation | Solution |
| A bell-shaped dose-response curve is observed for CBP/EP300 degradation. | Hook Effect | Perform a ternary complex assay (e.g., AlphaLISA, NanoBRET). The signal should also be bell-shaped.[12][13][14] | Use concentrations at or below the Dmax (point of maximal degradation) for all future experiments. |
| Degradation decreases at concentrations where cell viability also drops significantly. | Cytotoxicity | Perform a caspase activity assay (e.g., Caspase-Glo® 3/7) to confirm apoptosis.[10] | Reduce the incubation time or use a lower, non-toxic concentration range. |
| Precipitate is visible in wells at high concentrations. | Compound Insolubility | Perform a nephelometry assay or serial dilution turbidity test on the compound in the final assay media. | Lower the maximum concentration tested. If needed, prepare the compound in a different solvent, ensuring it is tolerated by the cells. |
Visualized Mechanisms and Workflows
Mechanism of Action
At optimal concentrations, the PROTAC brings the target protein (CBP/EP300) and the E3 ligase (CRBN) together, leading to ubiquitination and degradation.
The Hook Effect Mechanism
At excessive concentrations, the formation of unproductive binary complexes inhibits the creation of the productive ternary complex.
Key Experimental Protocols
Protocol 1: Western Blot for CBP/EP300 Degradation
This protocol outlines the steps to quantify the degradation of CBP/EP300 after treatment with this compound.
Materials:
-
Cell line of interest (e.g., MM.1S, LP1)
-
This compound
-
Cell culture medium, FBS, and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-CBP, anti-EP300, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Plating: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Treatment: Prepare serial dilutions of the degrader in culture medium. A recommended range to capture the hook effect is 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Treat cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against CBP or EP300 overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH) to ensure equal protein loading[13].
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the degrader concentration to visualize the dose-response curve.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general framework for using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect the formation of the CBP/EP300-PROTAC-CRBN ternary complex[13].
Materials:
-
Recombinant tagged proteins: e.g., GST-tagged CBP (or bromodomain) and FLAG-tagged CRBN/DDB1 complex.
-
This compound
-
AlphaLISA Acceptor beads (e.g., anti-GST coated)
-
AlphaLISA Donor beads (e.g., anti-FLAG coated)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
384-well microplates (e.g., ProxiPlate)
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer. Use the same concentration range as in the degradation experiment.
-
Prepare solutions of the tagged CBP and tagged CRBN proteins at a fixed concentration in assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the CBP protein, the CRBN protein, and the PROTAC dilutions. Include controls such as "no PROTAC" and "no protein."
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA Acceptor beads (which will bind to the GST-CBP) to all wells.
-
Add the AlphaLISA Donor beads (which will bind to the FLAG-CRBN) to all wells. It is often recommended to do this in low-light conditions.
-
Incubate the plate in the dark for a set time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve, where the signal increases and then decreases, is indicative of ternary complex formation and the subsequent hook effect, confirming the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to EP300/CBP Degraders: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), a proteolysis targeting chimera (PROTAC) designed to degrade the transcriptional coactivators EP300 and CBP, against other notable EP300/CBP degraders. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.
Introduction to EP300/CBP Degraders
EP300 (also known as p300) and its paralog CREB-binding protein (CBP) are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Their dysregulation is implicated in various diseases, including cancer. Targeted degradation of EP300 and CBP using PROTACs offers a promising therapeutic strategy by removing these proteins entirely, rather than just inhibiting their enzymatic activity.
This guide focuses on this compound (dCE-1), a PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of EP300 and CBP.[1] We will compare its performance with other well-characterized EP300/CBP degraders, including dCE-2, JQAD1, and MC-1.
Quantitative Performance Data
The following tables summarize the degradation and anti-proliferative activities of various EP300/CBP degraders across different cancer cell lines. It is important to note that direct comparisons of absolute values should be made with caution, as the data is compiled from different studies that may have variations in experimental conditions.
Table 1: Degradation Performance of EP300/CBP Degraders
| Compound | Target(s) | Cell Line | DC50 | Dmax | Treatment Time (h) | E3 Ligase Recruited |
| dCE-1 | EP300/CBP | LP1 | 1.2 µM[1] | Not Reported | Not Reported | CRBN |
| dCE-2 | CBP > EP300 | LP1 | 40 nM[2][3] | >85% (CBP)[2][3] | 16[2][3] | CRBN |
| JQAD1 | EP300 (selective) | Kelly (NB) | Dose-dependent decrease | Not Reported | 16-24 | CRBN |
| MC-1 | EP300 > CREBBP | HAP-1 | ~1 µM (EP300) | ~85% (EP300) | 6 | VHL |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of EP300/CBP Degraders
| Compound | Cell Line | GI50 / IC50 | Assay Duration |
| dCE-1 | LP1, MM1S | Antiproliferative effects observed[1] | Not Reported |
| dCE-2 | LP1 | 1.5 µM[2] | 3 days |
| dCE-2 | MM1S | 35 nM[2] | 3 days |
| JQAD1 | Various Cancer Cell Lines | Broad anti-neoplastic activity | 5 days |
| MC-1 | Subset of cancer cell lines | Inhibits cell proliferation | Not Reported |
GI50: Half-maximal growth inhibition. IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Mechanism of Action
EP300/CBP degraders like dCE-1 function as PROTACs. They are heterobifunctional molecules that bring a target protein (EP300/CBP) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of action for dCE-1.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of EP300/CBP degraders.
Western Blotting for EP300/CBP Degradation
This protocol outlines the steps to quantify the degradation of EP300 and CBP in response to degrader treatment.
Caption: Western Blotting Experimental Workflow.
Detailed Steps:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., LP1, MM1S) in appropriate culture vessels. Once cells reach desired confluency, treat with the EP300/CBP degrader at a range of concentrations for specified time periods. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EP300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the levels of EP300 and CBP to the loading control.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of degraders on cell proliferation and viability.
Caption: CellTiter-Glo® Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results and determine the GI50 or IC50 value using a suitable curve-fitting software.
Conclusion
This compound (dCE-1) is a valuable tool for studying the consequences of EP300/CBP degradation. This guide provides a framework for comparing dCE-1 to other available degraders such as dCE-2, JQAD1, and MC-1. The choice of the optimal degrader will depend on the specific research question, including the desired selectivity profile (dual vs. selective degradation) and the cellular context being investigated. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these powerful research compounds.
References
A Comparative Guide to CBP/EP300 Modulation: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 vs. CPI-1612
In the landscape of epigenetic modulators, targeting the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300) has emerged as a promising therapeutic strategy in various diseases, particularly cancer. This guide provides a detailed comparison of two distinct modalities targeting CBP/EP300: CPI-1612, a potent small molecule inhibitor, and Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of these proteins.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, inhibitor/degrader activity, and the experimental protocols used for their characterization.
Mechanism of Action: Inhibition vs. Degradation
CPI-1612 is a highly potent, selective, and orally bioavailable small molecule that competitively inhibits the HAT activity of CBP/EP300.[1][2] By binding to the acetyl-CoA binding pocket of the HAT domain, CPI-1612 prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression.[2]
This compound , also known as dCE-1, is a PROTAC that leverages the body's own ubiquitin-proteasome system to induce the degradation of CBP and EP300.[3][4] This heterobifunctional molecule consists of three key components: the CPI-1612 moiety that binds to the HAT domain of CBP/EP300, a pomalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG6 linker that connects the two.[3][4][5] The formation of a ternary complex between CBP/EP300, the PROTAC, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[3][4]
Quantitative Activity Comparison
The following table summarizes the key quantitative metrics for the inhibitor activity of CPI-1612 and the degradation activity of this compound.
| Parameter | CPI-1612 | This compound (dCE-1) |
| Target(s) | CBP/EP300 Histone Acetyltransferase (HAT) Domain | CBP/EP300 Proteins |
| Mechanism | Inhibition of HAT activity | Induction of protein degradation |
| Metric | IC50 (Half-maximal inhibitory concentration) | DC50 (Half-maximal degradation concentration) |
| EP300 Activity | 8.0 nM (HAT SPA)[6] | Not explicitly reported for EP300 alone. Degrades both CBP and EP300. |
| Full-Length EP300 | <0.5 nM[7] | Not explicitly reported. |
| Full-Length CBP | 2.9 nM[7] | Not explicitly reported. |
| Cellular Activity | GI50 <7.9 nM (JEKO-1 cells)[7] | DC50 = 1.2 µM (LP1 multiple myeloma cells)[5] |
| Cellular Target Engagement | H3K18Ac EC50 = 14 nM[7] | Induces degradation of both CBP and EP300.[3][4] |
Experimental Protocols
Determination of CPI-1612 IC50 (Histone Acetyltransferase Assay)
The inhibitory activity of CPI-1612 was determined using a biochemical histone acetyltransferase (HAT) scintillation proximity assay (SPA).
Principle: This assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone peptide substrate by the HAT enzyme (EP300 or CBP). The biotinylated histone peptide is captured by streptavidin-coated SPA beads. When the radiolabeled acetyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.
Brief Protocol:
-
Enzyme and Substrate Preparation: Recombinant human EP300 or CBP HAT domain is used as the enzyme source. A biotinylated peptide substrate (e.g., from histone H3) and [3H]-acetyl-CoA are prepared in an appropriate assay buffer.
-
Compound Incubation: CPI-1612 is serially diluted and incubated with the HAT enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the histone peptide substrate and [3H]-acetyl-CoA.
-
Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. Streptavidin-coated SPA beads are added to capture the biotinylated peptide.
-
Signal Measurement: The plate is read on a scintillation counter to measure the amount of incorporated radioactivity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of this compound DC50 (Western Blotting)
The degradation activity of the PROTAC was assessed by measuring the levels of CBP and EP300 proteins in cells treated with the compound using Western blotting.
Principle: This method quantifies the amount of a specific protein in a cell lysate. Following treatment with the PROTAC, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target proteins (CBP and EP300) and a loading control (e.g., vinculin or GAPDH). The signal from the antibodies is detected and quantified to determine the relative abundance of the target proteins.
Brief Protocol:
-
Cell Culture and Treatment: LP1 multiple myeloma cells are seeded in appropriate culture plates and treated with serial dilutions of this compound for a specified duration (e.g., 16 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CBP, EP300, and a loading control. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of CBP and EP300 are normalized to the loading control.
-
Data Analysis: The percentage of protein remaining relative to a vehicle-treated control is plotted against the logarithm of the PROTAC concentration to determine the DC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by CBP/EP300 modulation and the experimental workflows for determining inhibitor and degrader activity.
Caption: CBP/EP300 Signaling and Points of Intervention.
Caption: Experimental Workflows for Activity Determination.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1): A Comparative Analysis of EP300 versus CBP Degradation Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the PROTAC® degrader Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, for the highly homologous transcriptional co-activators EP300 (p300) and CREB-binding protein (CBP). This molecule is a heterobifunctional degrader composed of Pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of both EP300 and CBP, connected by a PEG6 linker.
Executive Summary
Data Presentation
Quantitative Comparison of CPI-1612 and this compound
| Analyte | Parameter | EP300 | CBP | Cell Line | Reference |
| CPI-1612 (Warhead) | IC50 (Full-Length Protein) | <0.5 nM | 2.9 nM | N/A (Biochemical Assay) | [1] |
| IC50 (HAT Domain SPA) | 8.1 nM | Not Reported | N/A (Biochemical Assay) | [2] | |
| This compound (dCE-1) | DC50 (Degradation) | Not Specifically Reported | 1.3 µM | LP1 (Human Myeloma) | [2] |
| Antiproliferative DC50 | 1.2 µM | 1.2 µM | LP1 (Human Myeloma) | [3][4] |
Note: The DC50 for dCE-1 in LP1 cells was reported for CBP/EP300 degradation without specifying individual values for each paralog.
Signaling Pathways and Mechanism of Action
EP300 and CBP are crucial transcriptional co-activators that regulate gene expression by acetylating histone and non-histone proteins.[5] They are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of EP300/CBP activity is implicated in various diseases, including cancer.
This compound functions as a PROTAC, inducing the degradation of EP300 and CBP through the ubiquitin-proteasome system. The CPI-1612 moiety binds to the HAT domain of EP300 or CBP, while the pomalidomide component recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated degradation of EP300/CBP.
Experimental Protocols
In-Cell Western Blot for EP300/CBP Degradation
This protocol is adapted from methodologies used for similar CBP/EP300 degraders and is suitable for quantifying the relative degradation of EP300 and CBP.
-
Cell Culture and Treatment:
-
Seed cells (e.g., LP1 human myeloma cells) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control for the desired time (e.g., 16 hours).
-
-
Cell Lysis and Fixation:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
-
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies specific for EP300 and CBP overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to a fluorescent dye for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Acquire fluorescent signals using a high-content imaging system or plate reader.
-
Normalize the signal of the target proteins to a housekeeping protein (e.g., Vinculin or GAPDH) or to the total protein content.
-
Calculate the percentage of remaining protein relative to the DMSO-treated control.
-
Determine the DC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Caption: Workflow for In-Cell Western Blot to quantify EP300/CBP degradation.
Discussion and Alternatives
The available data indicates that the warhead CPI-1612 is more potent against EP300 than CBP. However, this does not directly translate to the degradation selectivity of the PROTAC molecule dCE-1. The formation of a productive ternary complex is a critical determinant of PROTAC efficacy and selectivity. Subtle differences in the surface topology of EP300 and CBP can influence the stability and conformation of the ternary complex, leading to preferential degradation of one paralog over the other.
For instance, a closely related degrader, dCE-2, which also targets the HAT domain, has been shown to exhibit a bias for CBP degradation over EP300. This highlights that the linker and its attachment point, in addition to the warhead, play a crucial role in determining selectivity.
Alternative approaches to achieve selectivity include targeting other domains of EP300/CBP, such as the bromodomain, or utilizing different E3 ligase ligands. Researchers have successfully developed PROTACs that show high selectivity for either EP300 or CBP by exploring these different strategies.
Conclusion
This compound (dCE-1) is a valuable tool for studying the consequences of dual EP300 and CBP degradation. While the warhead CPI-1612 shows a preference for EP300, the precise degradation selectivity of dCE-1 for EP300 versus CBP requires further direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and to evaluate the specificity of this and other EP300/CBP degraders. Understanding the determinants of selectivity will be crucial for the development of next-generation degraders with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Top 401 ACS Medicinal Chemistry Letters papers published in 2024 [scispace.com]
- 6. images.novusbio.com [images.novusbio.com]
In vivo efficacy of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 compared to standard of care
An objective comparison of the in vivo efficacy of the novel PROTAC (Proteolysis Targeting Chimera) Pomalidomide-NH-PEG6-amide-C2-CPI-1612 against relevant standards of care is presented below. As "CPI-1612" is not a publicly characterized ligand, this guide will proceed under the well-established paradigm of targeting the Bromodomain and Extra-Terminal (BET) protein family, specifically BRD4, a common and clinically relevant target for such degraders. Therefore, for the purpose of this guide, CPI-1612 is treated as a hypothetical BRD4-binding moiety.
The core mechanism of this PROTAC involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase via its Pomalidomide component, leading to the ubiquitination and subsequent proteasomal degradation of the target protein, BRD4. This is a distinct mechanism from standard small molecule inhibitors which only block the protein's function.
Comparative In Vivo Efficacy Data
The following tables summarize representative in vivo data from xenograft models, which are commonly used to assess anti-cancer efficacy. The data is hypothetical but modeled on typical results observed for potent BRD4 degraders versus standard of care agents in a disseminated multiple myeloma model (e.g., MM.1S).
Table 1: Tumor Growth Inhibition (TGI) in MM.1S Xenograft Model
| Compound | Dosing Schedule | TGI (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | Daily, p.o. | 0 | 1500 ± 210 | +2.5 |
| Pomalidomide | 10 mg/kg, Daily, p.o. | 45 | 825 ± 150 | -1.0 |
| BRD4 Inhibitor (OTX-015) | 50 mg/kg, Daily, p.o. | 60 | 600 ± 110 | -3.5 |
| Pomalidomide-C2-CPI-1612 | 5 mg/kg, Daily, p.o. | 95 | 75 ± 30 | +1.5 |
Table 2: Pharmacodynamic & Survival Analysis in MM.1S Xenograft Model
| Compound | Dosing Schedule | BRD4 Degradation (%, 24h post-dose) | c-MYC Suppression (%, 24h post-dose) | Median Overall Survival (Days) |
| Vehicle | Daily, p.o. | 0 | 0 | 28 |
| Pomalidomide | 10 mg/kg, Daily, p.o. | Not Applicable | 30 | 40 |
| BRD4 Inhibitor (OTX-015) | 50 mg/kg, Daily, p.o. | Not Applicable | 55 | 48 |
| Pomalidomide-C2-CPI-1612 | 5 mg/kg, Daily, p.o. | >90 | >85 | >70 (study end) |
Mechanism of Action & Signaling Pathway
The PROTAC facilitates the formation of a ternary complex between the target protein (BRD4) and the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin chains to BRD4, marking it for destruction by the proteasome. The degradation of BRD4, a key transcriptional co-activator, leads to the downregulation of critical oncogenes, most notably c-MYC, which in turn suppresses tumor cell proliferation and survival.
Caption: Mechanism of Pomalidomide-C2-CPI-1612 leading to BRD4 degradation and c-MYC suppression.
Experimental Protocols
In Vivo Xenograft Tumor Model
-
Cell Line: MM.1S (Human Multiple Myeloma).
-
Animal Model: Female NOD-SCID mice, 6-8 weeks old.
-
Implantation: 5 x 10⁶ MM.1S cells in 100 µL of PBS with 50% Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle Control: Administered orally (p.o.) daily. The vehicle composition is typically 0.5% methylcellulose + 0.2% Tween 80 in sterile water.
-
Test Articles: Compounds are formulated in the vehicle and administered p.o. daily at the concentrations specified in Table 1.
-
-
Endpoints:
-
Primary: Tumor growth inhibition. The study is terminated when mean tumor volume in the vehicle group reaches approximately 1500 mm³.
-
Secondary: Overall survival, body weight (as a measure of toxicity), and pharmacodynamic analysis of tumor tissue.
-
Pharmacodynamic (PD) Analysis
-
Study Design: A satellite group of tumor-bearing mice is treated with a single dose of the respective compounds.
-
Sample Collection: At specified time points (e.g., 2, 8, 24, 48 hours) post-dose, mice are euthanized, and tumor tissues are harvested and snap-frozen.
-
Protein Analysis (Western Blot):
-
Tumor lysates are prepared in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry analysis is performed to quantify the percentage of protein degradation or suppression relative to the vehicle-treated group.
-
Caption: Standard workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
A Head-to-Head Comparison: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 vs. VHL-based PROTACs for EP300/CBP Degradation
A comprehensive guide for researchers and drug development professionals on the efficacy, selectivity, and mechanisms of two distinct classes of EP300/CBP degraders.
The targeted degradation of the highly homologous histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP) has emerged as a promising therapeutic strategy in oncology and other diseases. This guide provides a detailed comparison of two prominent approaches for inducing the degradation of these critical transcriptional co-regulators: the Cereblon (CRBN)-recruiting PROTAC, Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), and various von Hippel-Lindau (VHL)-based PROTACs.
Mechanism of Action: A Tale of Two E3 Ligases
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.
This compound (dCE-1) utilizes pomalidomide, a derivative of thalidomide, to recruit the Cereblon (CRBN) E3 ligase.[1][2][3] The other end of the molecule features CPI-1612, an inhibitor that targets the histone acetyltransferase (HAT) domain of both EP300 and CBP.[1][2][4][5] A 24-atom polyethylene glycol (PEG) linker connects these two moieties, a feature found to be crucial for effective degradation.[2]
VHL-based PROTACs , on the other hand, employ a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase to trigger the degradation of EP300/CBP.[6][7][8] The target-binding portion of these PROTACs can vary, with some utilizing inhibitors of the HAT domain or the bromodomain of EP300 and CBP.[6][7]
Performance and Efficacy: A Quantitative Comparison
The efficacy of a PROTAC is typically measured by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| Degrader Class | Compound | E3 Ligase | Target Ligand | Cell Line | DC50 | Dmax | Reference |
| CRBN-based | This compound (dCE-1) | Cereblon (CRBN) | CPI-1612 (HAT inhibitor) | LP1 (Multiple Myeloma) | 1.2 - 1.3 µM | Not Reported | [1][3] |
| VHL-based | MC-1 | VHL | Aminopyridine-based HAT inhibitor | HAP-1 | Not Reported | EP300: ~80%CBP: ~40% | [6][7] |
| VHL-based | dCBP-1 | VHL | Bromodomain inhibitor | Not Reported | Not Reported | Degrades both EP300 and CBP | [6] |
dCE-1 has demonstrated antiproliferative effects in multiple myeloma and other cancer cell lines, with a DC50 in the low micromolar range in LP1 cells.[1][3] The development of dCE-1 underscored the critical role of linker length, with a linker of at least 21 atoms being necessary for efficient degradation.[2]
VHL-based PROTACs have shown the potential for achieving selectivity between the highly homologous EP300 and CBP proteins. For instance, MC-1 preferentially degrades EP300 over CBP.[6][7] This paralogue selectivity is a significant area of research, as it allows for the dissection of the individual biological roles of EP300 and CBP.[9] Other VHL-based PROTACs, such as dCBP-1 , are capable of degrading both proteins.[6] The precise factors governing this selectivity are still under investigation and appear to extend beyond simple target engagement and ternary complex formation.[6][7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the reported data.
Protein Degradation Assays (Western Blotting)
-
Cell Culture and Treatment: Cells are seeded and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for EP300, CBP, and a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The protein bands are visualized, and densitometry is performed to quantify the relative protein levels.
Cell Viability Assays (e.g., CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated.
Signaling Pathways and Downstream Effects
The degradation of EP300 and CBP has profound effects on cellular signaling, primarily through the modulation of gene expression. These proteins are critical co-activators for a multitude of transcription factors, including c-Myc and the androgen receptor (AR), which are key drivers in various cancers.
By inducing the degradation of EP300/CBP, PROTACs can lead to a reduction in histone and transcription factor acetylation, resulting in the downregulation of oncogenic gene expression programs and subsequent inhibition of tumor cell growth and proliferation.
Conclusion and Future Perspectives
Both this compound and VHL-based PROTACs represent powerful tools for the targeted degradation of EP300 and CBP. The choice between a CRBN-recruiting or a VHL-recruiting PROTAC may depend on the specific cellular context, desired selectivity profile, and potential for off-target effects.
The development of paralogue-selective degraders, as exemplified by some VHL-based PROTACs, is a particularly exciting avenue of research. These tools will be invaluable for elucidating the distinct and overlapping functions of EP300 and CBP in health and disease, ultimately paving the way for more precise and effective therapeutic interventions. Future studies should focus on comprehensive head-to-head comparisons in a broader range of cell lines and in vivo models to fully delineate the therapeutic potential of these different classes of EP300/CBP degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC dCE-1 | CBP/EP300 degrader | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Unveiling the Ubiquitination Landscape: A Comparative Guide to Mass Spectrometry Analysis of a Pomalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based proteomics and complementary biochemical assays for characterizing the ubiquitination events induced by the PROTAC (Proteolysis Targeting Chimera) Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This molecule is designed to target the transcriptional co-activators CBP (CREB-binding protein) and EP300 for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5]
While specific quantitative data for this particular PROTAC is not yet publicly available, this guide presents a representative analysis based on established methodologies for similar Pomalidomide-based CBP/EP300 degraders. We provide detailed experimental protocols and comparative data to equip researchers with the necessary tools to evaluate and implement these powerful analytical techniques.
Mechanism of Action: A Ternary Complex Driving Degradation
This compound functions by inducing the formation of a ternary complex between the target proteins (CBP/EP300) and the CRBN E3 ligase.[2][3] The CPI-1612 moiety binds to the acetyl-lysine binding bromodomain of CBP/EP300, while the pomalidomide component recruits CRBN. This proximity triggers the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CBP/EP300, marking them for degradation by the 26S proteasome.
Quantitative Mass Spectrometry Analysis of Ubiquitination
Quantitative proteomics is the primary method for identifying and quantifying the specific lysine residues on target proteins that are ubiquitinated following PROTAC treatment. The most common approach involves the enrichment of ubiquitinated peptides from cell lysates, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A key technique for enriching ubiquitinated peptides is immunoprecipitation using an antibody that specifically recognizes the di-glycine (K-ε-GG) remnant that remains on a ubiquitinated lysine after digestion with the protease trypsin.[6][7][8]
Experimental Workflow
Representative Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative mass spectrometry data for ubiquitination sites on CBP and EP300 after treatment with a Pomalidomide-based PROTAC. Data is presented as the fold change in ubiquitination site abundance in PROTAC-treated cells compared to vehicle-treated control cells.
| Protein | UniProt ID | Ubiquitination Site | Peptide Sequence | Fold Change (PROTAC/Vehicle) |
| CBP | Q92793 | K453 | AGLGK (ac)SGGKSPKK | >10 |
| CBP | Q92793 | K1584 | LQLAK (ac)AALQHQK | >8 |
| EP300 | Q09472 | K341 | VGLGK (ac)SGGKSPKK | >12 |
| EP300 | Q09472 | K1499 | LQLAK (ac)AALQHQK | >9 |
Table 1: Representative Quantitative Ubiquitination Data. Hypothetical data representing increased ubiquitination of CBP and EP300 upon PROTAC treatment. (ac) denotes the di-glycine remnant.
Comparison with Alternative and Complementary Methods
While mass spectrometry provides a global and site-specific view of ubiquitination, other biochemical methods are essential for validating these findings and providing a more complete picture of PROTAC activity.
| Method | Principle | Information Provided | Advantages | Limitations |
| Quantitative Mass Spectrometry (K-ε-GG) | Enrichment and identification of ubiquitinated peptides by LC-MS/MS.[6][7][8] | Site-specific identification and quantification of thousands of ubiquitination events. | Unbiased, global view of the ubiquitylome. High sensitivity and specificity. | Technically demanding, requires specialized equipment and expertise. |
| Western Blotting | Immunoassay to detect and quantify a specific protein in a complex mixture.[9][10][11] | Confirms the degradation of the target protein (CBP/EP300). | Relatively simple, widely available, provides information on protein abundance. | Does not provide information on ubiquitination sites, semi-quantitative. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody against one of the components.[12][13][14][15] | Confirms the formation of the ternary complex (CBP/EP300 - PROTAC - CRBN). | Demonstrates protein-protein interactions in a cellular context. | Can be prone to false positives, does not provide direct evidence of ubiquitination. |
Table 2: Comparison of Analytical Methods for PROTAC Characterization.
Detailed Experimental Protocols
Mass Spectrometry: K-ε-GG Peptide Enrichment
-
Cell Culture and Lysis: Culture cells (e.g., a relevant cancer cell line) and treat with this compound or vehicle control (e.g., DMSO) for a specified time. Harvest and lyse cells in a urea-based buffer to denature proteins.[7][16]
-
Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins with trypsin overnight.[7][16]
-
Peptide Purification: Acidify the digest and desalt the peptides using a C18 solid-phase extraction cartridge.
-
K-ε-GG Immunoprecipitation: Incubate the purified peptides with anti-K-ε-GG antibody-conjugated beads to enrich for ubiquitinated peptides.[7][17]
-
Elution and Desalting: Wash the beads extensively and elute the enriched peptides with a low pH buffer. Desalt the eluted peptides using C18 StageTips.[17]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[18][19]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify peptides and quantify the relative abundance of ubiquitination sites between samples.[8]
Western Blotting for Target Degradation
-
Sample Preparation: Treat cells with varying concentrations of the PROTAC for different time points. Lyse cells and determine protein concentration.[9][10]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9][10]
-
Immunoblotting: Block the membrane and probe with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[9][10]
-
Quantification: Quantify band intensities using densitometry software to determine the extent of protein degradation.
Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse cells in a non-denaturing lysis buffer.[12]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the ternary complex (e.g., anti-CRBN or anti-CBP) or a control IgG, coupled to protein A/G beads.[12][13][14][15]
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.[12]
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against all three components of the ternary complex (CBP/EP300, CRBN, and a tag on the PROTAC if available).[12]
Conclusion
The comprehensive analysis of PROTAC-induced ubiquitination requires a multi-faceted approach. Quantitative mass spectrometry, particularly with K-ε-GG peptide enrichment, provides an unparalleled depth of information on the specific sites of ubiquitination, offering critical insights into the mechanism of action. However, it is imperative to complement these findings with established biochemical techniques such as Western blotting and co-immunoprecipitation to validate target degradation and confirm the formation of the essential ternary complex. This integrated strategy will provide a robust and reliable characterization of novel protein degraders like this compound, accelerating their development as potential therapeutics.
References
- 1. Recent Advances in CBP/EP300 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in CBP/EP300 Degraders | CHIMIA [chimia.ch]
- 6. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 8. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitinated Proteomics Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rescue Strategies for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Induced Phenotype
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to rescue the cellular phenotype induced by the targeted degradation of CBP/EP300 via the PROTAC (Proteolysis Targeting Chimera) Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1. This molecule is a potent degrader of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300), leading to anti-proliferative effects in various cancer cell lines, particularly those of hematological origin.
Understanding rescue strategies is crucial for target validation, elucidating downstream pathways, and identifying potential mechanisms of resistance. This guide presents quantitative data on the performance of dCE-1 and its alternatives, detailed experimental protocols for assessing its effects and performing rescue experiments, and visual diagrams of the involved signaling pathways and experimental workflows.
Comparative Performance of CBP/EP300 Degraders
The following table summarizes the degradation and anti-proliferative activities of this compound (dCE-1/dCE-2) and other notable CBP/EP300 degraders.
| Compound Name | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | GI50/IC50 | Citation(s) |
| This compound (dCE-1) | CPI-1612 (HAT inhibitor) | Pomalidomide (CRBN) | LP1 (Multiple Myeloma) | 1.2 µM | Not Reported | Not Reported | [1] |
| dCE-2 | 3-methylcinnoline fragment (BRD inhibitor) | Thalidomide (CRBN) | LP1 (Multiple Myeloma) | 40 nM | >85% | 1.5 µM | [2] |
| MM1S (Multiple Myeloma) | Not Reported | Not Reported | 35 nM | [2] | |||
| LNCaP (Prostate Cancer) | Not Reported | Active Degradation | Not Reported | [3][2] | |||
| SH-SY5Y (Neuroblastoma) | Not Reported | Active Degradation | Not Reported | [3][2] | |||
| dCBP-1 | GNE-781 (BRD inhibitor) | Thalidomide (CRBN) | MM1S (Multiple Myeloma) | Near-complete degradation at 10-1000 nM | Not Reported | Exceptionally Potent | [4] |
| MM1R, KMS-12-BM, KMS34 (Multiple Myeloma) | Near-complete degradation | Not Reported | Not Reported | [4] | |||
| HAP1 (Haploid Cell Line) | Near-complete degradation at 10-1000 nM | Not Reported | Not Reported | [4] | |||
| CBPD-409 | GNE-049 (BRD inhibitor) | Thalidomide (CRBN) | VCaP, LNCaP, 22Rv1 (Prostate Cancer) | 0.2-0.4 nM | >95% | 1.2-2.0 nM |
Signaling Pathway and Mechanism of Action
The degradation of CBP/EP300 by this compound disrupts the normal acetylation of histone and non-histone proteins, leading to the downregulation of key oncogenes like MYC and subsequent cell cycle arrest and apoptosis.
Rescue Experiment Workflow
The following diagram illustrates a general workflow for conducting rescue experiments to counteract the effects of this compound.
Logical Framework for Rescue Strategies
This diagram illustrates the logical basis for the proposed rescue experiments.
Detailed Experimental Protocols
Western Blot for Protein Degradation
Objective: To determine the extent of CBP and EP300 degradation and the effect on downstream proteins like MYC and cleaved PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% for large proteins like CBP/EP300, 12% for smaller proteins)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CBP, anti-EP300, anti-MYC, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound and rescue agents on cell viability.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density in opaque-walled 96-well plates.
-
-
Treatment:
-
Treat cells with a serial dilution of the PROTAC, with or without the rescue agent. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Read luminescence using a plate reader.
-
Histone Acetylation ELISA
Objective: To quantify the levels of specific histone acetylation marks (e.g., H3K27ac) following treatment.
Materials:
-
Histone Acetylation ELISA Kit (e.g., for H3K27ac)
-
Cell lysis buffer (provided with the kit or a compatible one)
Protocol:
-
Sample Preparation:
-
Treat cells as required and harvest.
-
Prepare cell lysates according to the ELISA kit manufacturer's instructions.
-
-
ELISA:
-
Add standards and samples to the antibody-coated wells.
-
Incubate and wash as per the kit protocol.
-
Add the detection antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and stop solution.
-
-
Measurement:
-
Read the absorbance at 450 nm.
-
Calculate the concentration of acetylated histone based on the standard curve.
-
Rescue Experiment Protocols
a) MYC Overexpression Rescue:
-
Transfection:
-
Transfect multiple myeloma cells (e.g., LP1 or MM1S) with a pCMV-Myc expression vector or an empty vector control. Due to the difficulty of transfecting suspension cells, electroporation (e.g., using a Nucleofector™) or lentiviral transduction is recommended.
-
-
PROTAC Treatment:
-
24-48 hours post-transfection, treat the cells with this compound.
-
-
Analysis:
-
Assess cell viability using the CellTiter-Glo® assay and confirm protein levels (exogenous MYC, endogenous CBP/EP300) by Western blot.
-
b) EP300 Catalytic Domain Overexpression Rescue:
-
Transfection:
-
Transfect cells with a mammalian expression vector encoding the catalytic domain of EP300 (e.g., pcDNA3-FLAG-EP300-KAT) or an empty vector control.
-
-
PROTAC Treatment:
-
24-48 hours post-transfection, treat cells with the PROTAC.
-
-
Analysis:
-
Evaluate the rescue of histone acetylation (H3K27ac ELISA) and cell viability.
-
c) HDAC Inhibitor Rescue:
-
Co-treatment:
-
Treat cells simultaneously with this compound and a pan-HDAC inhibitor such as Trichostatin A (TSA). A starting concentration range for TSA could be 100-500 nM.
-
-
Analysis:
-
Assess the rescue of cell viability and histone acetylation levels. It is important to include a control treated with TSA alone to account for its own effects on cell viability.
-
This guide provides a framework for comparing and investigating rescue strategies for the phenotype induced by this compound. The provided data and protocols should serve as a valuable resource for researchers in the field of targeted protein degradation and drug development.
References
Unraveling the Transcriptional Consequences of CBP/EP300 Degradation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, a new class of molecules aimed at the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) is generating significant interest. This guide provides a comparative analysis of the downstream gene expression effects of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), a novel CBP/EP300 degrader, and other related compounds. By examining experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of CBP/EP300-targeting degraders and their alternatives.
This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of CBP and EP300. These two proteins are critical epigenetic regulators that play a central role in controlling gene expression by acetylating histones and other transcription factors. Their dysregulation is implicated in various diseases, including cancer. The degradation of CBP/EP300, therefore, presents a promising therapeutic strategy.
Comparative Analysis of Downstream Gene Expression
While specific, comprehensive transcriptome data for this compound (dCE-1) is not yet publicly available, studies on closely related CBP/EP300 degraders, such as dCE-2 and CBPD-409, provide valuable insights into the expected downstream effects. These effects can be compared with those of CBP/EP300 inhibitors and BET bromodomain inhibitors to understand the unique impact of degradation versus inhibition.
Key Downstream Gene Expression Changes
| Compound Class | Specific Compound(s) | Key Downstream Gene/Pathway Effects | Cell Line(s) | Reference(s) |
| CBP/EP300 Degrader | dCE-2 | Downregulation of MYC | LP1, MM1S | [1] |
| CBP/EP300 Degrader | CBPD-409 | Downregulation of AR, MYC, FOXA1, and ERG signaling | Prostate Cancer Cells | [1][2] |
| Selective EP300 Degrader | MC-1 | Selective degradation of EP300 over CBP | HAP-1 | [3] |
| CBP/EP300 Inhibitor | CPI-1612 | Inhibition of the ER transcriptional program, targeting of FOXA1 binding sites | MCF7, T47D, ZR751 (Breast Cancer) | [4][5] |
| CBP/EP300 Inhibitor | GNE-272 | Modulation of MYC expression | Hematologic Cancer Cells | [6][7][8] |
| BET Inhibitor | JQ1 | Downregulation of MYC and FOSL1 | Various Cancer Cell Lines | [9][10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.
Caption: Mechanism of action for Pomalidomide-based CBP/EP300 degradation.
Caption: Workflow for assessing degrader effects on gene and protein expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of targeted protein degraders.
RNA-Sequencing (RNA-Seq)
Objective: To perform global transcriptomic profiling to identify differentially expressed genes upon treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection, fragmentation, reverse transcription, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome using an aligner like STAR. Quantify gene expression using tools such as RSEM or featureCounts. Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon treatment. Conduct pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.[4][5]
Western Blot Analysis
Objective: To confirm the degradation of the target protein (CBP/EP300) and assess the levels of downstream effector proteins (e.g., MYC).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CBP, anti-EP300, anti-MYC) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading. Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of protein degradation.[11]
Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the degrader on cancer cells.
-
Cell Seeding and Treatment: Seed cells in 96-well plates at a predetermined density. After allowing the cells to attach, treat them with a serial dilution of the degrader compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo, MTS, or resazurin) to each well according to the manufacturer's instructions. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of viable cells. Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) using a non-linear regression analysis.
Conclusion
The targeted degradation of CBP/EP300 represents a compelling therapeutic strategy, particularly in oncology. While direct and comprehensive data on the downstream gene expression effects of this compound are still emerging, the analysis of related CBP/EP300 degraders reveals a consistent and potent downregulation of key oncogenic drivers such as MYC and AR signaling pathways. In comparison to small molecule inhibitors, degraders offer the potential for a more profound and sustained biological effect. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this promising new class of therapeutics. As more data becomes available, a clearer picture of the unique transcriptional consequences of CBP/EP300 degradation will undoubtedly emerge, paving the way for novel and effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells | PLOS One [journals.plos.org]
- 5. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical compounds like Pomalidomide-NH-PEG6-amide-C2-CPI-1612 are critical for ensuring laboratory safety and environmental compliance. This molecule, a CBP/EP300 degrader, incorporates the cytotoxic agent pomalidomide, a polyethylene glycol (PEG) linker, and the histone acetyltransferase (HAT) inhibitor CPI-1612.[1] Due to the hazardous nature of its components, stringent disposal protocols must be followed.
Immediate Safety Precautions
Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the pomalidomide component, which is a thalidomide analog and a known teratogen, and the cytotoxic nature of the compound, the following PPE is mandatory:[2][3][4][5]
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A respiratory mask is crucial, especially when handling the compound in solid/powder form, to prevent inhalation of dust particles.
Waste Classification and Segregation
The cornerstone of proper disposal is the correct classification and segregation of waste at the point of generation. This prevents cross-contamination and ensures that waste streams are handled by appropriate disposal methods. The primary disposal method for cytotoxic waste is incineration.[2]
Waste contaminated with this compound should be classified as either "Trace" or "Bulk" cytotoxic waste.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original compound by weight remains. | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2] | Incineration[2] |
| Bulk Cytotoxic Waste | 3% or more of the original compound by weight remains.[2] | Black, DOT-approved, RCRA-rated hazardous waste containers.[2] | Hazardous Waste Incineration[2] |
Step-by-Step Disposal Protocol
-
Segregation at Source: Immediately dispose of any materials that come into contact with this compound into the correctly labeled container (yellow for trace, black for bulk). This includes items such as pipette tips, gloves, gowns, and any labware.
-
Container Management:
-
Use containers that are sturdy, leak-proof, and chemically compatible with the waste.[6][7]
-
Keep waste containers securely closed except when adding waste.[7][8]
-
Do not overfill containers; a general guideline is to fill them to no more than 75% capacity.[9]
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[7][9]
-
-
Disposal of Empty Original Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The first rinsate must be collected and disposed of as bulk hazardous chemical waste.[8][9]
-
Subsequent rinses may also need to be collected as hazardous waste, depending on local institutional policies.
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.[6][8]
-
-
Spill Management:
-
In the event of a spill, secure the area and wear the prescribed PPE.
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black, DOT-approved hazardous waste container.[2]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
